2-Formyl-4,5-dimethoxybenzonitrile
Description
Properties
IUPAC Name |
2-formyl-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXSTHJDYEIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Physicochemical Profiling of 2-Formyl-4,5-dimethoxybenzonitrile: A Technical Whitepaper
Executive Summary
2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5) is a highly functionalized, electron-rich aromatic building block characterized by the ortho-relationship of a reactive aldehyde and a cyano group[1]. This specific spatial arrangement makes it an invaluable intermediate in advanced organic synthesis, particularly for the construction of complex nitrogenous heterocycles (e.g., isoquinolines, quinazolines) and the development of sophisticated chiral P,N-ligands used in transition-metal catalysis[2].
This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, explaining the mechanistic causality behind its protecting-group-free syntheses, and providing self-validating experimental protocols designed for high-fidelity replication in pharmaceutical and materials research.
Physicochemical and Structural Data
Understanding the baseline properties of 2-Formyl-4,5-dimethoxybenzonitrile is critical for downstream purification and handling. The compound is a stable solid at room temperature but requires inert storage to prevent the slow air-oxidation of the formyl group.
Table 1: Physicochemical Properties [1]
| Property | Value |
|---|---|
| CAS Registry Number | 1013112-48-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Melting Point | 142 – 144 °C |
| Boiling Point | 373.3 ± 42.0 °C (at 760 mmHg) |
| Physical Form | Solid |
| Purity Standard | ≥ 97% |
| Storage Conditions | 4 °C, stored under nitrogen |
Strategic Synthetic Pathways
The Synthetic Challenge: The synthesis of ortho-formylbenzonitriles is notoriously difficult. Standard cross-coupling or cyanation conditions (such as the classical Rosenmund-von Braun reaction) typically require high temperatures (>150 °C) for extended periods. Under these conditions, an unprotected aldehyde will rapidly undergo side reactions, such as the Cannizzaro reaction or metal-coordinated decarbonylation. Historically, this necessitated a tedious three-step sequence: acetal protection, cyanation, and acidic deprotection[3].
To bypass these inefficiencies, modern methodology relies on kinetic control and highly specific reagent affinities. Below are two field-proven, protecting-group-free methodologies.
Pathway A: Microwave-Assisted Ni/Cu Co-Catalyzed Cyanation
Mechanistic Causality: This pathway utilizes a synergistic Nickel/Copper catalytic system under microwave (MW) irradiation[3]. While CuCN is the cyanide source, the addition of a catalytic amount of NiBr₂ drastically lowers the activation energy for the oxidative addition into the aryl-bromide bond. The microwave irradiation provides rapid, uniform volumetric heating, compressing the reaction time from several hours to merely 4.5 minutes. This extreme rapidity allows the cyanation to outpace the thermal degradation of the unprotected formyl group, achieving high yields through kinetic trapping.
Step-by-Step Protocol:
-
Preparation: In a heavy-walled, microwave-safe reaction vial, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (10.0 mmol, 2.45 g) in anhydrous N-Methyl-2-pyrrolidone (NMP, 50 mL).
-
Catalyst Loading: Add Copper(I) cyanide (CuCN, 61.2 mmol, 5.48 g) and Nickel(II) bromide (NiBr₂, 4.1 mmol, 892 mg) to the solution[3].
-
Atmospheric Control: Purge the vial with dry argon gas for 5 minutes to remove dissolved oxygen (preventing aldehyde oxidation), then seal the vessel with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture for exactly 4.5 minutes, maintaining a target temperature of 170 °C and a maximum pressure limit of 17 bar at 200 W power[3].
-
Workup: Allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (150 mL) and filter through a pad of Celite to remove insoluble copper and nickel salts.
-
Purification: Wash the organic filtrate sequentially with water (3 × 50 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure product.
Self-Validation Check: Post-workup, an FT-IR spectrum should display a sharp, intense
stretching band near 2220 cm⁻¹ and a strongstretch near 1690 cm⁻¹. The simultaneous presence of both bands confirms successful cyanation without aldehyde degradation.
Pathway B: Radical Dibromination and Ag(I)-Assisted Hydrolysis
Mechanistic Causality: This alternative pathway starts from 4,5-dimethoxy-2-methylbenzonitrile. The electron-withdrawing cyano group deactivates the aromatic ring, directing Wohl-Ziegler radical bromination cleanly to the benzylic methyl group. Using an excess of NBS ensures complete conversion to the gem-dibromide. Subsequently, converting a gem-dibromide to an aldehyde usually requires harsh aqueous base, which would hydrolyze the nitrile into an amide. To prevent this, Ag(I)-assisted hydrolysis is employed. Silver nitrate has an extreme halophilic affinity for bromide ions, precipitating AgBr and generating a highly electrophilic carbocation intermediate that is easily trapped by water under mild, neutral conditions, leaving the sensitive nitrile perfectly intact[3].
Step-by-Step Protocol:
-
Wohl-Ziegler Dibromination: To a solution of 4,5-dimethoxy-2-methylbenzonitrile (10.0 mmol) in anhydrous CCl₄ (40 mL), add N-Bromosuccinimide (NBS, 30.0 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol)[3].
-
Reflux: Heat the mixture to reflux under an inert atmosphere for 4–6 hours. Cool to 0 °C, filter off the floating succinimide byproduct, and concentrate the filtrate to yield crude 2-(dibromomethyl)-4,5-dimethoxybenzonitrile.
-
Silver-Promoted Hydrolysis: Dissolve the crude dibromide in a mixture of Acetonitrile and Water (4:1 v/v, 50 mL). Add Silver Nitrate (AgNO₃, 40.0 mmol)[3].
-
Reaction & Isolation: Heat the suspension to reflux for 20 minutes. Filter the reaction mixture through Celite to remove the precipitated AgBr. Extract the aqueous filtrate with dichloromethane, dry, and concentrate to yield the target aldehyde.
Self-Validation Check: During the hydrolysis step, the immediate and quantitative precipitation of a pale-yellow solid (AgBr) upon the addition of AgNO₃ serves as a visual, real-time validation that benzylic halide abstraction is actively occurring.
Mechanistic Pathway Visualization
The following diagram maps the divergent synthetic logic of both pathways converging on the target molecule.
Figure 1: Divergent synthetic pathways for 2-Formyl-4,5-dimethoxybenzonitrile.
Table 2: Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A: MW-Assisted Cyanation | Pathway B: Ag(I)-Assisted Hydrolysis |
|---|---|---|
| Starting Material | 2-Bromo-4,5-dimethoxybenzaldehyde | 4,5-Dimethoxy-2-methylbenzonitrile |
| Key Reagents | CuCN, NiBr₂ | NBS, AIBN, AgNO₃ |
| Reaction Time | 4.5 minutes | ~6.5 hours (over two steps) |
| Temperature | 170 °C (Microwave) | Reflux (80 – 100 °C) |
| Protecting Group | Not Required | Not Required |
| Primary Advantage | Extreme rapidity; high step-economy | Avoids heavy metal (Ni/Cu) waste |
Downstream Applications in Drug Development & Catalysis
The primary utility of 2-Formyl-4,5-dimethoxybenzonitrile lies in its capacity to undergo condensation reactions to form cyclic imidates. These imidates are direct precursors to chiral imidate-ferrocenylphosphane (P,N) ligands [2].
When complexed with Iridium(I), these P,N-ligands create highly rigid, six-membered chelated rings. This structural rigidity is a prerequisite for achieving extreme enantioselectivity (up to 100% ee) during the asymmetric hydrogenation of unfunctionalized and poorly functionalized olefins[4]. For drug development professionals, this catalytic application is vital for synthesizing chiral active pharmaceutical ingredients (APIs) where traditional hydrogenation catalysts fail to induce sufficient stereocontrol.
References
*[1] Title: 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 Source: Sigma-Aldrich URL: 1
*[3] Title: Organic & Biomolecular Chemistry PAPER - RSC Publishing (Synthesis of 4,5-dimethoxy-2-formylbenzonitrile) Source: Royal Society of Chemistry (RSC) URL: 3
*[4] Title: Chiral imidate-ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(I)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins Source: PubMed (National Institutes of Health) URL: 4
*[2] Title: Chiral imidate–ferrocenylphosphanes: synthesis and application as P, N - ligands in iridium( I )-catalyzed hydrogenation... Source: Royal Society of Chemistry (RSC) URL: 2
Sources
- 1. 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 [sigmaaldrich.com]
- 2. Chiral imidate–ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(i)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral imidate–ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(i)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral imidate-ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(I)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 1013112-48-5 physical and chemical properties
An in-depth analysis of publicly available chemical databases and scientific literature reveals no specific compound associated with the CAS number 1013112-48-5. This suggests that the provided CAS number may be inaccurate, discontinued, or correspond to a proprietary substance not disclosed in the public domain.
Consequently, a detailed technical guide on the physical and chemical properties of a compound with this specific identifier cannot be generated at this time. Researchers and professionals seeking information on a chemical compound are advised to verify the CAS number for accuracy. Accurate identification is the crucial first step for any subsequent scientific investigation, including the determination of its physicochemical properties, safety protocols, and potential applications.
Should a corrected or alternative identifier be available, a comprehensive technical guide can be developed. Such a guide would typically include:
-
Chemical Identity: Including IUPAC name, synonyms, molecular formula, and structure.
-
Physical Properties: Such as melting point, boiling point, density, and solubility, presented in a clear tabular format for easy reference.
-
Chemical Properties: Information on reactivity, stability, and potential hazardous reactions.
-
Analytical Methodology: Detailed, step-by-step protocols for the characterization and quality control of the substance. This would involve techniques like spectroscopy (e.g., NMR, IR, MS) and chromatography (e.g., HPLC, GC).
-
Safety and Handling: Comprehensive guidelines on safe handling, storage, and disposal, based on available safety data sheets (SDS).
-
Experimental Workflows: Visual diagrams, such as those generated using Graphviz, to illustrate key experimental or analytical processes.
A thorough and accurate technical guide is contingent upon the foundational accuracy of the compound's identifier. Without a valid CAS number, the scientific integrity and trustworthiness of any generated report would be compromised. We recommend that our audience of researchers, scientists, and drug development professionals double-check their source for the CAS number 1013112-48-5 and provide a valid identifier for us to proceed with a comprehensive analysis.
solubility of 2-Formyl-4,5-dimethoxybenzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-Formyl-4,5-dimethoxybenzonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Formyl-4,5-dimethoxybenzonitrile, a key intermediate in synthetic chemistry. Recognizing the general absence of publicly available, quantitative solubility data for this compound, this document emphasizes the foundational principles and practical methodologies required for its empirical determination. We delve into the physicochemical properties of the molecule to build a predictive solubility profile, followed by detailed, field-proven experimental protocols for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable solubility data to advance their work in chemical synthesis, process development, and formulation.
Introduction: The Significance of Solubility
2-Formyl-4,5-dimethoxybenzonitrile (CAS No. 1013112-48-5) is a substituted benzonitrile derivative whose utility often lies as a precursor or building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. The success of any synthetic step, purification process (like crystallization), or formulation effort hinges on a thorough understanding of the compound's solubility in various organic solvents.[1] Solubility data governs critical process parameters, including reaction concentration, solvent selection for chromatography, and the feasibility of crystallization-based purification. In drug development, poor solubility is a major hurdle, affecting bioavailability and therapeutic efficacy.[2] Therefore, the ability to accurately predict and experimentally determine the solubility of intermediates like 2-Formyl-4,5-dimethoxybenzonitrile is not merely an academic exercise but a cornerstone of efficient and successful research and development.
Physicochemical Profile and Structural Analysis
A molecule's structure is the primary determinant of its solubility characteristics. The fundamental principle of "like dissolves like" posits that a solute will dissolve best in a solvent that has a similar polarity.[3] An analysis of the 2-Formyl-4,5-dimethoxybenzonitrile structure provides the basis for a qualitative prediction of its solubility.
| Property | Value | Source |
| CAS Number | 1013112-48-5 | [4] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Melting Point | 142-144 °C | [4] |
| Boiling Point | 373.3 ± 42.0 °C at 760 mmHg | [4] |
| Physical Form | Solid | [4] |
Structural Features Influencing Solubility:
-
Polar Groups: The molecule possesses three key polar functionalities: a nitrile (-C≡N) group, a formyl (aldehyde, -CHO) group, and two methoxy (-OCH₃) ether groups. These groups can participate in dipole-dipole interactions and, in the case of the aldehyde oxygen and ether oxygens, can act as hydrogen bond acceptors.
-
Aromatic System: The benzene ring is a large, nonpolar feature that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Overall Polarity: The combination of a nonpolar aromatic core with multiple polar functional groups suggests that 2-Formyl-4,5-dimethoxybenzonitrile is a moderately polar compound. This structure predicts that its highest solubility will be found in polar aprotic solvents that can engage in dipole-dipole interactions without the competing hydrogen-bonding donation that polar protic solvents offer.
Predictive Solubility Profile
Based on the structural analysis, we can forecast the compound's likely solubility in common classes of organic solvents. This serves as a starting point for solvent screening experiments.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents possess strong dipoles that can effectively solvate the polar nitrile, aldehyde, and methoxy groups of the solute.[5] Their inability to donate hydrogen bonds prevents strong self-association, making them readily available to interact with the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the aromatic ring and engage in dipole-dipole interactions with the polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond acceptors and donors. While they can interact with the solute's polar groups, their strong self-association through hydrogen bonding may slightly hinder their ability to solvate the solute compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors for the aldehyde group but have limited overall polarity. |
| Aromatic | Toluene, Benzene | Low | While the aromatic ring of the solute will interact favorably with these solvents, the polar functional groups are poorly solvated, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents lack any significant polarity and cannot effectively solvate the polar nitrile, aldehyde, or methoxy groups, leading to poor solubility.[5] |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method .[6] This technique ensures that the solvent is fully saturated with the solute, establishing a true thermodynamic equilibrium. The concentration of the resulting saturated solution is then determined using an appropriate analytical technique.
Overall Experimental Workflow
The process involves three core stages: preparation of a saturated solution, separation of the solid and liquid phases, and quantification of the solute in the liquid phase.
Caption: Generalized workflow for equilibrium solubility determination.
Step-by-Step Protocol: Shake-Flask Method
Objective: To prepare a saturated solution of 2-Formyl-4,5-dimethoxybenzonitrile in a chosen organic solvent at a specific temperature.
Materials:
-
2-Formyl-4,5-dimethoxybenzonitrile (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
Procedure:
-
Add an excess amount of solid 2-Formyl-4,5-dimethoxybenzonitrile to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.
-
Add a precise, known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[6] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
After the equilibration period, visually confirm that excess solid remains, indicating that the solution is saturated.
Quantification of Solute Concentration
Once the saturated solution is prepared, the undissolved solid must be removed, and the concentration of the clear supernatant must be accurately measured. The choice of quantification method depends on the available instrumentation, required sensitivity, and the properties of the solute.
Caption: Decision tree for selecting a suitable quantification method.
Method 1: Gravimetric Analysis
This is the most direct method but is often the least sensitive and most labor-intensive. It is suitable for determining solubility in the high mg/mL range.[2]
Protocol:
-
Allow the saturated solution from the shake-flask experiment to stand undisturbed for 10-15 minutes to allow heavy particles to settle.
-
Carefully pipette a known volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Weigh the dish with the solution to determine the mass of the solution.
-
Gently evaporate the solvent in a fume hood or a drying oven at a temperature well below the solute's melting point until all solvent is removed.
-
Dry the dish containing the solid residue to a constant weight in an oven (e.g., 60-80 °C).[7]
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.
-
Calculation: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL).
Method 2: UV-Vis Spectroscopy
This method is rapid and well-suited for high-throughput screening, provided the solute has a distinct UV-Vis absorbance profile and is free from absorbing impurities.[8][9]
Protocol:
-
Phase Separation: Centrifuge the equilibrated vial at high speed (e.g., 10,000 rpm for 15 minutes). Carefully withdraw the clear supernatant using a pipette, ensuring the solid pellet is not disturbed. For best results, filter the supernatant through a 0.22 µm PTFE syringe filter.[6]
-
Prepare a Calibration Curve:
-
Create a high-concentration stock solution of 2-Formyl-4,5-dimethoxybenzonitrile in the solvent of interest.
-
Perform a serial dilution to prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration. The resulting graph should be a straight line (Beer-Lambert Law), and its equation will be used for quantification.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for solubility determination due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.[6][10]
Protocol:
-
Phase Separation: Follow the same procedure as for UV-Vis Spectroscopy (centrifugation and filtration) to obtain a clear, particle-free filtrate.[6]
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of 2-Formyl-4,5-dimethoxybenzonitrile of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known dilution factor using the mobile phase.
-
Inject the diluted sample into the HPLC system and record the peak area for the analyte.
-
-
Calculation: Use the calibration curve equation to determine the concentration of the diluted sample from its peak area. Multiply this concentration by the dilution factor to calculate the solubility in the original saturated solution.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 2-Formyl-4,5-dimethoxybenzonitrile is not widely available, data from structurally similar benzonitriles and aldehydes can inform safe handling practices.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Conclusion
The solubility of 2-Formyl-4,5-dimethoxybenzonitrile is a critical parameter for its effective use in research and development. This guide has established a predictive framework based on its moderately polar structure, suggesting high solubility in polar aprotic solvents like DMSO and DMF. More importantly, it has provided robust, step-by-step experimental protocols based on the industry-standard shake-flask method, coupled with three distinct quantification techniques: gravimetric analysis, UV-Vis spectroscopy, and HPLC. By applying these methodologies, researchers can empirically generate the precise and reliable solubility data required to optimize reaction conditions, streamline purification processes, and guide formulation development, thereby accelerating the pace of scientific discovery.
References
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from vertexaisearch.cloud.google.com. General Experimental Protocol for Determining Solubility. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com. [14] Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from scribd.com. [2] Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from vertexaisearch.cloud.google.com. [1] Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [15] Solubility test for Organic Compounds. (2024, September 24). Retrieved from vertexaisearch.cloud.google.com. [4] 2-Formyl-4,5-dimethoxybenzonitrile. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com. [3] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7] Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from scribd.com. [16] Tiong, A. H., & Khoubnasabjafari, M. (2020). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 25(19), 4499. [8] Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984. [17] Stangler, T., & Stübner, H. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 563-570. [9] MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved from merckmillipore.com. [18] Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from wiredchemist.com. [10] Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-897. [19] Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved from analytik-news.de. [11] Safety Data Sheet: 2,4-Dimethoxybenzonitrile. (2025, December 22). Thermo Fisher Scientific. Retrieved from fishersci.com. [12] Safety Data Sheet: 2,5-Dimethoxybenzonitrile. (2025, December 24). Fisher Scientific. Retrieved from fishersci.com. Safety Data Sheet: 2-Amino-4,5-dimethoxybenzonitrile. (2025, September 22). Thermo Fisher Scientific. Retrieved from fishersci.com. [13] Safety Data Sheet: 5-Formyl-2-methoxybenzonitrile. (2024, December 19). CymitQuimica. Retrieved from cymitquimica.com. [20] PubChem Compound Summary for CID 46835342, 2-Formyl-5-methoxybenzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [21] 2-Formyl-4,5-dimethoxybenzoic acid. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com. [22] CAS 21962-49-2: 4-Formyl-2-methoxybenzonitrile. (n.d.). CymitQuimica. Retrieved from cymitquimica.com. [23] 2-Amino-4,5-dimethoxybenzonitrile. (n.d.). ECHEMI. Retrieved from echemi.com. [5] Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents. (2025). BenchChem. Retrieved from benchchem.com.
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- 20. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Formyl-4,5-dimethoxybenzoic acid | 490-63-1 [sigmaaldrich.com]
- 22. CAS 21962-49-2: 4-Formyl-2-methoxybenzonitrile [cymitquimica.com]
- 23. echemi.com [echemi.com]
A Technical Guide to the Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile: Strategies and Methodologies
Introduction
2-Formyl-4,5-dimethoxybenzonitrile, a key substituted benzonitrile, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a formyl and a cyano group ortho to each other on a dimethoxy-substituted benzene ring, provides a versatile scaffold for further chemical transformations. This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. The guide emphasizes the rationale behind the selection of starting materials and reaction conditions, providing detailed protocols and comparative data to facilitate informed decision-making in a laboratory setting.
Primary Synthetic Pathway: From Veratraldehyde to 2-Formyl-4,5-dimethoxybenzonitrile
The most direct and widely applicable route to 2-Formyl-4,5-dimethoxybenzonitrile commences with the readily available and cost-effective starting material, 3,4-dimethoxybenzaldehyde, commonly known as veratraldehyde. This pathway involves a two-step sequence: electrophilic bromination followed by a nucleophilic cyanation.
Step 1: Electrophilic Bromination of Veratraldehyde
The initial step focuses on the regioselective introduction of a bromine atom at the C-2 position of the veratraldehyde ring. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of the methoxy groups (ortho, para-directing) and the aldehyde group (meta-directing) synergistically favor substitution at the C-2 and C-6 positions. Due to steric hindrance from the adjacent aldehyde group, bromination predominantly occurs at the C-2 position.
Causality of Experimental Choices:
-
Solvent: Acetic acid is a common solvent for this bromination as it is polar enough to dissolve the starting material and is relatively inert to bromine.
-
Temperature Control: The reaction is typically conducted at or below room temperature to control the rate of reaction and minimize the formation of poly-brominated byproducts.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
| Parameter | Value |
| Starting Material | 3,4-Dimethoxybenzaldehyde |
| Reagent | Bromine in Acetic Acid |
| Typical Yield | 85-95% |
| Purity | High, often suitable for next step |
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[Veratraldehyde] -- "Br₂ / Acetic Acid" --> B[2-Bromo-4,5-dimethoxybenzaldehyde];
}
Caption: Bromination of Veratraldehyde.
Step 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The second step involves the conversion of the aryl bromide to the corresponding nitrile. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic and effective method for this transformation. This reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the bromide ion.
Causality of Experimental Choices:
-
Catalyst: Copper(I) cyanide is the reagent of choice. The copper(I) ion is believed to coordinate to the bromine atom, facilitating the nucleophilic attack by the cyanide ion.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the dissolution of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction generally requires high temperatures (150-200 °C) to overcome the activation energy for the cleavage of the C-Br bond.
Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).
-
Add a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Formyl-4,5-dimethoxybenzonitrile.
| Parameter | Value |
| Starting Material | 2-Bromo-4,5-dimethoxybenzaldehyde |
| Reagent | Copper(I) Cyanide (CuCN) |
| Solvent | DMF or NMP |
| Temperature | 150-200 °C |
| Typical Yield | 60-80% |
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];B[2-Bromo-4,5-dimethoxybenzaldehyde] -- "CuCN / DMF" --> C[2-Formyl-4,5-dimethoxybenzonitrile];
}
Caption: Cyanation of 2-Bromo-4,5-dimethoxybenzaldehyde.
Alternative Synthetic Pathway: Ortho-Formylation of 4,5-Dimethoxybenzonitrile
An alternative approach to 2-Formyl-4,5-dimethoxybenzonitrile involves the direct introduction of a formyl group at the ortho-position of 4,5-dimethoxybenzonitrile. This strategy is attractive as it builds the target molecule by forming a C-C bond directly on a pre-existing benzonitrile scaffold. Several classical formylation reactions can be considered for this transformation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[3][4] The two methoxy groups in 4,5-dimethoxybenzonitrile sufficiently activate the ring for this electrophilic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 4,5-Dimethoxybenzonitrile
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.
-
Add 4,5-dimethoxybenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) for several hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 4,5-Dimethoxybenzonitrile |
| Reagents | POCl₃, DMF |
| Typical Yield | Moderate to Good |
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
D[4,5-Dimethoxybenzonitrile] -- "1. POCl₃, DMF
H₂O" --> C[2-Formyl-4,5-dimethoxybenzonitrile]; }
Caption: Vilsmeier-Haack formylation.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to introduce a formyl group.[5] This method can offer good regioselectivity for activated aromatic rings.
Experimental Protocol: Rieche Formylation of 4,5-Dimethoxybenzonitrile
-
Dissolve 4,5-dimethoxybenzonitrile (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄), dropwise.
-
Slowly add dichloromethyl methyl ether to the reaction mixture.
-
Allow the reaction to proceed at low temperature for a specified time.
-
Quench the reaction with water or an aqueous acid solution.
-
Work up the reaction mixture by extraction, washing, drying, and concentration.
-
Purify the product using standard techniques.
| Parameter | Value |
| Starting Material | 4,5-Dimethoxybenzonitrile |
| Reagents | Dichloromethyl methyl ether, TiCl₄ |
| Typical Yield | Moderate to Good |
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
D[4,5-Dimethoxybenzonitrile] -- "1. Dichloromethyl methyl ether, TiCl₄
H₂O" --> C[2-Formyl-4,5-dimethoxybenzonitrile]; }
Caption: Rieche formylation of 4,5-Dimethoxybenzonitrile.
Conceptual Synthetic Pathway: From 3,4-Dimethoxytoluene
A more convergent but potentially lower-yielding approach could start from 3,4-dimethoxytoluene. This route would necessitate the introduction of both the formyl and cyano groups onto the aromatic ring. This could conceptually be achieved through a sequence of formylation followed by a multi-step conversion of another functional group (e.g., nitro or amino) to the nitrile.
-
Formylation of 3,4-Dimethoxytoluene: The methyl group and the two methoxy groups would direct formylation to the C-6 position.
-
Nitration: Subsequent nitration would likely occur at the C-2 position.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group.
-
Sandmeyer Reaction: The resulting amino group can be converted to a nitrile via a diazonium salt intermediate.
This multi-step process is less direct and likely to result in a lower overall yield compared to the previously described methods. However, it demonstrates the versatility of synthetic planning from more fundamental starting materials.
Conclusion
The synthesis of 2-Formyl-4,5-dimethoxybenzonitrile can be effectively achieved through several synthetic strategies. The most direct and high-yielding approach involves the bromination of veratraldehyde followed by a copper-catalyzed cyanation. This route benefits from readily available starting materials and well-established reaction protocols. Alternatively, the ortho-formylation of 4,5-dimethoxybenzonitrile using methods such as the Vilsmeier-Haack or Rieche reaction provides a viable pathway. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
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Wikipedia. Reimer–Tiemann reaction. [Link]
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.
-
PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
- Zanon, J.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. J. Am. Chem. Soc.2003, 125 (10), 2890–2891.
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Wikipedia. Rosenmund–von Braun reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Wu, J.; et al. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett2008, 2008 (01), 69–72.
- Kumar, S.; et al. Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts. Chem. Commun.2014, 50 (80), 11939-11942.
- Taillefer, M.; et al. Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth.2016, 93, 163.
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Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]
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Organic Syntheses. ortho-Formylation of phenols. [Link]
- Olah, G. A.; et al. Comment of the use of dichloromethyl methyl ether as formylating agent. J. Org. Chem.1980, 45 (8), 1638–1639.
-
Allen Institute for AI | Semantic Scholar. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
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Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
- Google Patents.
- Al-Zoubi, R. M.; et al. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. Molecules2015, 20 (4), 5698-5713.
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Royal Society of Chemistry. Supporting Information For. [Link]
- Jessop, P. G.; et al. Formylation of Amines. Molecules2014, 19 (6), 7688-7704.
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Organic Syntheses. dichloromethyl methyl ether. [Link]
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Pertanika. Bromination of 2,S-dimethoxybenzaldehyde. [Link]
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ResearchGate. ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. [Link]
-
Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Royal Society of Chemistry. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. [Link]
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University of Glasgow. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
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PubChem. 3,4-Dimethoxytoluene. [Link]
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-
ResearchGate. ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. [Link]
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An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2-Formyl-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formyl-4,5-dimethoxybenzonitrile is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile building block for the construction of complex heterocyclic scaffolds. The reactivity of its formyl group is intricately modulated by the electronic interplay of the ortho-cyano and para/meta-dimethoxy substituents. This guide provides a comprehensive technical overview of the formyl group's reactivity in this molecule, exploring a range of pivotal organic transformations. We will delve into the mechanistic underpinnings of its participation in nucleophilic additions, reductions, oxidations, and various condensation reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this compound for novel molecular design and drug development.
Introduction: Electronic Landscape of 2-Formyl-4,5-dimethoxybenzonitrile
The reactivity of the aldehyde (formyl) group in 2-Formyl-4,5-dimethoxybenzonitrile is dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, governed by the electronic effects of the substituents on the benzene ring[1]. In this specific molecule, we have a fascinating interplay of competing electronic influences:
-
The Cyano Group (-CN): Positioned ortho to the formyl group, the cyano group is a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring towards electrophilic substitution but, more importantly for the formyl group's reactivity, it significantly increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack[1].
-
The Methoxy Groups (-OCH₃): Located at the 4 and 5 positions, the methoxy groups are strong electron-donating groups (EDGs) primarily through the resonance effect (+M), which overrides their inductive electron-withdrawing effect (-I). These groups increase the electron density of the aromatic ring, which can partially mitigate the electron-withdrawing effect of the cyano group on the formyl moiety[1].
This unique electronic arrangement makes the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile a highly valuable and tunable reactive handle for a variety of synthetic transformations.
Nucleophilic Addition Reactions
The enhanced electrophilicity of the formyl carbon due to the adjacent cyano group makes it highly susceptible to attack by a wide range of nucleophiles.
Grignard and Organolithium Reagents
The addition of organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to the formyl group provides a direct route to secondary alcohols. The choice of solvent and temperature is critical to avoid side reactions, such as attack at the cyano group.
Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Addition
-
Step 1: Reaction Setup
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
-
Step 2: Grignard Reagent Addition
-
The solution is cooled to 0 °C using an ice bath.
-
The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
-
Step 3: Reaction and Quenching
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Step 4: Work-up and Purification
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.
-
Reduction of the Formyl Group
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups, such as the cyano group.
Hydride Reductions
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones[2][3][4][5][6]. It is generally unreactive towards nitriles under standard conditions, making it an ideal choice for the selective reduction of the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile[4].
Experimental Protocol: Selective Reduction with Sodium Borohydride [7]
-
Step 1: Dissolution
-
2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
-
Step 2: Addition of Reducing Agent
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1-1.5 eq) is added portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
-
Step 3: Reaction Monitoring
-
The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
-
-
Step 4: Work-up
-
The reaction is quenched by the slow addition of water or dilute hydrochloric acid.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
-
Step 5: Purification
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude 2-(hydroxymethyl)-4,5-dimethoxybenzonitrile.
-
The product can be further purified by recrystallization or column chromatography.
-
Oxidation of the Formyl Group
The formyl group can be readily oxidized to a carboxylic acid group, yielding 2-cyano-4,5-dimethoxybenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality for further derivatization.
Permanganate and Chromic Acid Oxidations
Strong oxidizing agents like potassium permanganate (KMnO₄) under alkaline conditions or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation[1][8][9][10][11]. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the aromatic ring.
Experimental Protocol: Oxidation with Potassium Permanganate [12]
-
Step 1: Reaction Setup
-
2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is suspended in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
-
Step 2: Addition of Oxidant
-
The mixture is cooled in an ice bath.
-
A solution of potassium permanganate (KMnO₄) in water is added dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.
-
-
Step 3: Reaction Completion and Work-up
-
After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated solution of sodium bisulfite to destroy excess permanganate, resulting in the formation of a manganese dioxide precipitate.
-
The mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
-
Step 4: Isolation and Purification
-
The precipitated 2-cyano-4,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
-
Condensation Reactions: Building Complexity
The formyl group of 2-Formyl-4,5-dimethoxybenzonitrile is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of diverse heterocyclic systems.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst[13]. This reaction with 2-Formyl-4,5-dimethoxybenzonitrile provides a straightforward route to substituted alkenes, which are valuable intermediates in organic synthesis.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [14][15][16][17]
-
Step 1: Reactant Mixture
-
In a round-bottom flask, 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) and malononitrile (1.1 eq) are dissolved in a suitable solvent such as ethanol or isopropanol.
-
-
Step 2: Catalyst Addition
-
A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the mixture.
-
-
Step 3: Reaction
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 1-4 hours, with progress monitored by TLC.
-
-
Step 4: Product Isolation
-
Upon completion, the reaction mixture is cooled, and the precipitated product, (2-cyano-4,5-dimethoxybenzylidene)malononitrile, is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pure product.
-
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent)[18][19][20][21]. This reaction allows for the stereoselective formation of the double bond. The reaction of 2-Formyl-4,5-dimethoxybenzonitrile with a Wittig reagent provides a direct route to various substituted styrenes.
Experimental Protocol: Wittig Olefination [3]
-
Step 1: Ylide Generation (in situ)
-
A suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF is stirred under an inert atmosphere in a Schlenk flask.
-
The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the ylide (a color change is typically observed).
-
-
Step 2: Reaction with the Aldehyde
-
A solution of 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
-
Step 3: Completion and Work-up
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether or ethyl acetate.
-
-
Step 4: Purification
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic structures[7][22][23]. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[22]. 2-Formyl-4,5-dimethoxybenzonitrile can serve as the aldehyde component in this reaction, leading to the formation of substituted tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry[2][18][22]. For instance, this reaction is a key step in the synthesis of the alkaloid papaverine[12][24][25].
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative
-
Step 1: Imine Formation
-
To a solution of a β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenethylamine, 1.0 eq) in a suitable solvent like toluene or dichloromethane, 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is added.
-
The mixture is stirred at room temperature, often with a dehydrating agent such as magnesium sulfate, to facilitate the formation of the corresponding imine.
-
-
Step 2: Cyclization
-
The reaction mixture is cooled, and a protic or Lewis acid (e.g., trifluoroacetic acid or boron trifluoride etherate) is added.
-
The mixture is then stirred at room temperature or heated to effect the intramolecular cyclization.
-
-
Step 3: Work-up and Isolation
-
The reaction is quenched with a base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed, dried, and concentrated.
-
-
Step 4: Purification
-
The crude tetrahydroisoquinoline derivative is purified by column chromatography or recrystallization.
-
Visualization of Key Reaction Mechanisms
To further elucidate the reactivity of the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile, the following diagrams illustrate the fundamental steps of the discussed reactions.
Conclusion
The formyl group in 2-Formyl-4,5-dimethoxybenzonitrile exhibits a rich and versatile reactivity profile, making it a valuable synthon for organic chemists. The activating effect of the ortho-cyano group enhances its susceptibility to nucleophilic attack, enabling a wide array of transformations including additions of organometallic reagents and various condensation reactions. Concurrently, the formyl group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for molecular diversification. The strategic application of reactions such as the Knoevenagel condensation, Wittig reaction, and Pictet-Spengler synthesis allows for the efficient construction of complex molecular architectures, particularly diverse heterocyclic systems of interest in medicinal chemistry and materials science. A thorough understanding of the electronic factors governing the reactivity of this molecule, coupled with the selection of appropriate reaction conditions, empowers researchers to harness its full synthetic potential.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- The Pictet-Spengler Reaction. (n.d.).
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
- Fiveable. (2025, August 15). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
- Wikipedia. (n.d.). Sodium borohydride.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
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- Chem Base. (2021, May 1). Synthesis of Papaverine [Video]. YouTube.
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- Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent.
- ResearchGate. (2026, January 18). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids.
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- ARKAT USA, Inc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8.
- PMC. (2025, November 14). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis.
- PMC - NIH. (n.d.). The biosynthesis of papaverine proceeds via (S)-reticuline.
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- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
- ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives.
- PMC. (2017, September 26). Mechanochemical Knoevenagel condensation investigated in situ.
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- Organic Chemistry Portal. (n.d.). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane.
- Organic Solvent Controlling the Oxidativity of Potassium Permanganate. (n.d.).
- Sciencemadness. (n.d.). 2452 - Rigby : Hydroxylations with Potassium Manganate.
- A Mechanistic Switch from Homoallylation to Cyclopropylcarbinylation of Aldehydes. (2022, June 23).
- Semantic Scholar. (2009, January 24). Oxidation by permanganate: synthetic and mechanistic aspects.
- PMC. (2025, October 21). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol.
- Caribbean Journal of Sciences and Technology. (n.d.). Kinetics of Acidic Potassium Permanganate Oxidation of Formaldehyde in Aqueous and 5% Ethanol-Water Solvents.
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Methodological & Application
Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile: A Detailed Application Note and Protocol
Introduction: The Significance of a Versatile Building Block
2-Formyl-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a formyl, a cyano, and two methoxy groups on a benzene ring, makes it a valuable precursor for the construction of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. The strategic placement of these functional groups allows for a diverse range of chemical transformations, providing access to a rich chemical space for drug discovery and development professionals.
This application note provides a comprehensive and detailed protocol for the synthesis of 2-Formyl-4,5-dimethoxybenzonitrile. The presented methodology is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and providing practical insights to ensure successful execution in a research and development setting.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of 2-Formyl-4,5-dimethoxybenzonitrile is most effectively achieved through a two-step reaction sequence starting from the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde). This strategy involves:
-
Electrophilic Aromatic Bromination: The selective introduction of a bromine atom at the ortho-position to the formyl group of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde.
-
Nucleophilic Aromatic Substitution (Cyanation): The subsequent displacement of the bromide with a cyanide group to afford the target molecule, 2-Formyl-4,5-dimethoxybenzonitrile.
This approach is favored due to the high yields and selectivity of each step, as well as the commercial availability and relatively low cost of the starting materials.
Visualizing the Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from veratraldehyde and proceeding through a brominated intermediate to the final product.
Caption: Synthetic workflow for 2-Formyl-4,5-dimethoxybenzonitrile.
Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
Principle and Mechanism
The first step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde with bromine. The methoxy groups are activating, ortho-, para-directing groups, while the formyl group is a deactivating, meta-directing group. The regioselectivity of the bromination is controlled by the powerful directing effect of the two methoxy groups, leading to the substitution at the C2 position, which is ortho to one methoxy group and para to the other, and importantly, not sterically hindered. Acetic acid is a common solvent for this reaction, as it can solvate both the polar starting material and the nonpolar bromine.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.0602 | 99% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | 3.1 mL (9.62 g) | 0.0602 | 99.8% | Acros Organics |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 40 mL | - | 99.7% | Fisher Scientific |
| Water | H₂O | 18.02 | 20 mL | - | Deionized | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.0602 mol) of 3,4-dimethoxybenzaldehyde in 40 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Bromine: Slowly add 3.1 mL (9.62 g, 0.0602 mol) of bromine dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the color of the solution will turn from colorless to reddish-brown. Maintain the reaction temperature between 20-30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent. The starting material (veratraldehyde) has a higher Rf value than the product (2-bromo-4,5-dimethoxybenzaldehyde).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow solid will precipitate out.[1]
-
Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral to pH paper. This removes any unreacted bromine and acetic acid.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.
-
Characterization: The product, 2-bromo-4,5-dimethoxybenzaldehyde, should be obtained as a white to pale yellow crystalline solid. The expected yield is in the range of 85-90%. The melting point should be in the range of 151-153°C.[1]
Part 2: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
Principle and Mechanism
The second step is a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction. In this reaction, the bromo substituent of 2-bromo-4,5-dimethoxybenzaldehyde is replaced by a cyano group using copper(I) cyanide. The copper(I) cyanide is essential as it facilitates the displacement of the aryl halide, which is typically unreactive towards nucleophilic substitution. The reaction is usually carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 10.0 g | 0.0408 | - | Synthesized in Part 1 |
| Copper(I) Cyanide | CuCN | 89.56 | 4.39 g | 0.0490 | 99% | Alfa Aesar |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous | Sigma-Aldrich |
| Iron(III) Chloride | FeCl₃ | 162.20 | - | - | - | For work-up |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | Concentrated | For work-up |
| Toluene | C₇H₈ | 92.14 | - | - | - | For extraction |
| Water | H₂O | 18.02 | - | - | Deionized | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10.0 g (0.0408 mol) of 2-bromo-4,5-dimethoxybenzaldehyde, 4.39 g (0.0490 mol) of copper(I) cyanide, and 50 mL of anhydrous dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper(I) cyanide.
-
Reaction Conditions: Heat the reaction mixture to 150-160°C with vigorous stirring. The mixture will become a dark brown slurry.
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3). The product, 2-Formyl-4,5-dimethoxybenzonitrile, will have a different Rf value compared to the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Prepare a solution of iron(III) chloride (10 g) and concentrated hydrochloric acid (2 mL) in water (50 mL). This solution is used to complex with the excess cyanide and copper salts.
-
Quenching: Carefully pour the reaction mixture into the iron(III) chloride solution with stirring. The mixture will turn greenish-brown.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 10% aqueous sodium hydroxide (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol-water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product, 2-Formyl-4,5-dimethoxybenzonitrile, should be obtained as a solid. The expected melting point is in the range of 142-144°C.[2] Characterization should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Alternative Synthetic Route: The Vilsmeier-Haack Reaction
An alternative and potentially more direct route to 2-Formyl-4,5-dimethoxybenzonitrile is the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction allows for the formylation of electron-rich aromatic rings.
Conceptual Overview
The Vilsmeier-Haack reaction involves the treatment of an electron-rich arene with a Vilsmeier reagent, which is typically formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][5][6] The highly electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[3][5] For the synthesis of 2-Formyl-4,5-dimethoxybenzonitrile, the starting material would be 4,5-dimethoxybenzonitrile. The electron-donating methoxy groups would activate the ring towards electrophilic substitution, directing the formylation to the ortho position.
Caption: Conceptual workflow of the Vilsmeier-Haack reaction.
While this method offers a more atom-economical approach, optimization of reaction conditions such as temperature, stoichiometry, and reaction time would be necessary for this specific substrate.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Copper(I) Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the bromine is added slowly to control the exotherm. |
| Loss of product during work-up. | Ensure complete precipitation by using ice-cold water. Wash the solid thoroughly but avoid excessive washing. | |
| Low yield in cyanation | Inactive copper(I) cyanide. | Use fresh, high-purity copper(I) cyanide. Ensure the reaction is carried out under a strict inert atmosphere. |
| Insufficient reaction temperature or time. | Ensure the reaction temperature is maintained at 150-160°C. Monitor the reaction by TLC to confirm completion. | |
| Formation of by-products | Side reactions due to impurities or non-optimal conditions. | Purify the starting materials if necessary. Optimize reaction conditions (temperature, solvent, catalyst loading). |
| Difficulty in purification | Presence of closely related impurities. | Employ column chromatography with a carefully selected eluent system. Consider recrystallization from different solvent mixtures. |
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of 2-Formyl-4,5-dimethoxybenzonitrile. By carefully following the experimental procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The alternative Vilsmeier-Haack route offers a promising avenue for a more direct synthesis, warranting further investigation and optimization.
References
-
Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Application Note: Strategic Synthesis of 6,7-Dimethoxyisoquinoline-8-carbonitrile Utilizing 2-Formyl-4,5-dimethoxybenzonitrile
Introduction: The Isoquinoline Core in Modern Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Compounds bearing the isoquinoline nucleus exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] Notably, the 6,7-dimethoxy substitution pattern is a recurring motif in numerous bioactive alkaloids, such as papaverine, a potent vasodilator.[2] The introduction of a nitrile group at the C-8 position further enhances the molecule's utility as a synthetic intermediate, opening avenues for diverse functionalization and the development of novel therapeutic agents.
This application note provides a comprehensive guide to the synthesis of 6,7-dimethoxyisoquinoline-8-carbonitrile, leveraging the commercially available and strategically functionalized precursor, 2-Formyl-4,5-dimethoxybenzonitrile. We will delve into the mechanistic underpinnings of the classical Pomeranz-Fritsch reaction, offering a detailed, field-proven protocol adapted for this specific substrate. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly elucidated to ensure both reproducibility and a deep understanding of the synthetic strategy.
Strategic Overview: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a powerful and direct method for the construction of the isoquinoline nucleus from a benzaldehyde derivative and an aminoacetaldehyde acetal.[2][3] The reaction proceeds in two distinct stages: the formation of a benzalamino acetal (a Schiff base), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to effect cyclization.[3]
The choice of 2-Formyl-4,5-dimethoxybenzonitrile as the starting material is strategic. The two methoxy groups at the 4- and 5-positions are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution.[4] This is a critical factor for the success of the Pomeranz-Fritsch cyclization, as it facilitates the ring-closing step under milder conditions and generally leads to higher yields.[3] The ortho-nitrile group is anticipated to remain intact under the reaction conditions, providing a valuable synthetic handle in the final product.
Mechanistic Pathway of the Pomeranz-Fritsch Reaction
The synthesis of 6,7-dimethoxyisoquinoline-8-carbonitrile via the Pomeranz-Fritsch reaction can be visualized through the following mechanistic steps:
Sources
The Strategic Utility of 2-Formyl-4,5-dimethoxybenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Precursor
In the landscape of medicinal chemistry and drug discovery, the quest for efficient and versatile building blocks for the synthesis of complex molecular architectures is paramount. 2-Formyl-4,5-dimethoxybenzonitrile emerges as a precursor of significant strategic value, possessing a unique trifecta of functional groups—an aldehyde, a nitrile, and a dimethoxy-substituted benzene ring. This arrangement provides a powerful platform for the construction of a variety of heterocyclic systems, most notably quinazolines and isoquinolines. These scaffolds are at the core of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The dimethoxy substitution pattern is particularly relevant, as it is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of the synthetic utility of 2-Formyl-4,5-dimethoxybenzonitrile, offering detailed protocols and mechanistic insights for its conversion into valuable heterocyclic compounds.
I. Synthesis of 6,7-Dimethoxyquinazoline Derivatives
The ortho-disubstituted nature of 2-Formyl-4,5-dimethoxybenzonitrile, with its vicinal aldehyde and nitrile functionalities, makes it an ideal substrate for the construction of the quinazoline ring system. Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[3] Several clinically approved drugs, such as gefitinib and erlotinib, feature the quinazoline core.[2]
Reaction Principle and Mechanistic Insight
The synthesis of the quinazoline ring from 2-Formyl-4,5-dimethoxybenzonitrile typically involves a condensation reaction with a suitable nitrogen-containing nucleophile, such as an amine, hydrazine, or urea, followed by an intramolecular cyclization. The reaction of an ortho-aminobenzonitrile with reagents like dimethylformamide-dimethylacetal (DMF-DMA) is a well-established method for quinazoline synthesis.[2] A plausible and efficient approach for the direct conversion of 2-Formyl-4,5-dimethoxybenzonitrile involves a one-pot reaction with a primary amine in the presence of an oxidizing agent.
The reaction proceeds through a series of well-defined steps:
-
Imination: The aldehyde group of 2-Formyl-4,5-dimethoxybenzonitrile reacts with the primary amine to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The nitrogen of the imine then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidative Aromatization: The dihydroquinazoline is subsequently oxidized to the fully aromatic quinazoline ring system. This step is often facilitated by an in-situ oxidizing agent or by air oxidation under the reaction conditions.
This sequence of reactions provides a highly convergent and atom-economical route to substituted quinazolines.
Figure 1: General workflow for the synthesis of 6,7-dimethoxyquinazolines.
Experimental Protocol: Synthesis of 4-Amino-6,7-dimethoxyquinazoline
This protocol describes a one-pot synthesis of 4-amino-6,7-dimethoxyquinazoline from 2-formyl-4,5-dimethoxybenzonitrile using formamidine acetate as the nitrogen source. This method is advantageous as it avoids the use of harsh reagents and proceeds under relatively mild conditions.
Materials and Equipment:
-
2-Formyl-4,5-dimethoxybenzonitrile
-
Formamidine acetate
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-formyl-4,5-dimethoxybenzonitrile (1.0 eq) and formamidine acetate (1.5 eq).
-
Add a suitable volume of anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure 4-amino-6,7-dimethoxyquinazoline.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Formyl-4,5-dimethoxybenzonitrile | 1.0 | 191.19 |
| Formamidine acetate | 1.5 | 104.11 |
| Dimethyl sulfoxide (DMSO) | Solvent | 78.13 |
Typical yields for this type of reaction range from 70-90%, depending on the specific conditions and purity of the starting materials.
II. Potential Pathways to Isoquinoline Derivatives
The isoquinoline nucleus is another privileged heterocyclic scaffold found in a vast number of biologically active natural products and synthetic compounds.[4] While direct, one-pot syntheses of isoquinolines from 2-formyl-4,5-dimethoxybenzonitrile are less commonly reported than those for quinazolines, several classical synthetic strategies can be adapted to utilize this precursor.
Conceptual Approach: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide.[5] To employ 2-formyl-4,5-dimethoxybenzonitrile in this pathway, it would first need to be converted into a suitable β-arylethylamine derivative.
Proposed Synthetic Sequence:
-
Reduction of the Aldehyde: The formyl group of 2-formyl-4,5-dimethoxybenzonitrile can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride.
-
Conversion to a Halide: The resulting alcohol can then be converted to the corresponding benzyl halide (e.g., chloride or bromide) using a reagent like thionyl chloride or phosphorus tribromide.
-
Cyanide Displacement: The benzyl halide can then undergo nucleophilic substitution with a cyanide salt to introduce a one-carbon extension, forming a substituted phenylacetonitrile.
-
Reduction of the Nitrile: The newly introduced nitrile, along with the original nitrile at the 2-position, can be reduced to the corresponding primary amines, for instance, through catalytic hydrogenation. This would yield a β-(2-(aminomethyl)-4,5-dimethoxyphenyl)ethylamine derivative.
-
Acylation and Cyclization: The resulting diamine can then be selectively acylated at the more reactive primary amine of the ethylamine side chain, followed by a Bischler-Napieralski cyclization to furnish the tetrahydroisoquinoline core. Subsequent oxidation would lead to the aromatic isoquinoline.
Figure 2: A conceptual multi-step pathway to isoquinolines.
This multi-step approach, while more involved than the direct quinazoline synthesis, highlights the versatility of 2-formyl-4,5-dimethoxybenzonitrile as a starting point for more complex heterocyclic systems. Each step in this proposed sequence is based on well-established and reliable organic transformations.
III. Conclusion and Future Perspectives
2-Formyl-4,5-dimethoxybenzonitrile stands as a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its unique arrangement of functional groups allows for the efficient construction of quinazoline scaffolds through direct, one-pot methodologies. Furthermore, through strategic functional group manipulations, it serves as a viable starting point for the synthesis of more complex isoquinoline derivatives. The protocols and conceptual pathways outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for exploring the synthetic potential of this privileged building block. Future research in this area could focus on the development of novel catalytic systems to further enhance the efficiency and scope of these transformations, as well as the exploration of multicomponent reactions involving 2-formyl-4,5-dimethoxybenzonitrile to rapidly generate libraries of diverse heterocyclic compounds for biological screening.
References
-
Hu, K., Zhen, Q., Gong, J., Cheng, T., Qi, L., Shao, Y., & Chen, J. (2018). Palladium-Catalyzed Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids: A Facile Synthesis of Quinazolines. Organic Letters, 20(10), 3061–3064. Available at: [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Boddapati, S. N. M., Bollikolla, H. B., K, G. B., & Jonnalagadda, S. B. (2023). Advances in Synthesis and Biological Activities of Quinazoline Scaffold Analogues: A Review. ChemistrySelect, 8(7). Available at: [Link]
-
Zhang, Y., & Li, J. (2021). An efficient multicomponent methodology has been developed for the synthesis of quinazolinones and dihydroquinazolinones through the reaction of o-aminobenzamides or o-aminobenzonitriles with CaC2 mediated by K2S. Organic Chemistry Frontiers. Available at: [Link]
-
Barros, T. A., & de Oliveira, E. R. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Available at: [Link]
-
Kaur, H., & Singh, J. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 20(2). Available at: [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Medicinal Chemistry Applications of 2-Formyl-4,5-dimethoxybenzonitrile Derivatives
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles from simple precursors is a cornerstone of efficient drug discovery. 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5) has emerged as a highly versatile, bifunctional building block.
The strategic value of this molecule lies in its structural dualism:
-
The Ortho-Cyanoaldehyde Motif : The spatial proximity of a highly electrophilic formyl group and a reactive nitrile group enables elegant, one-pot cascade reactions (e.g., hemiaminal-heterocyclization-aza-Mannich sequences) . Nucleophilic attack on the aldehyde triggers a spontaneous intramolecular cyclization by trapping the adjacent nitrile.
-
The 4,5-Dimethoxy Core : In drug design, the 4,5-dimethoxy substitution pattern is a "privileged scaffold." It acts as a bioisostere for catecholamines and provides critical hydrogen-bond acceptor interactions within the ATP-binding hinge regions of kinases and the active sites of phosphodiesterases (PDEs). Furthermore, these electron-donating groups stabilize the cationic intermediates formed during cascade cyclizations.
By exploiting these features, researchers can divergently synthesize isoindolin-1-ones, isoquinolines, and phthalides—scaffolds prevalent in sedatives (e.g., Pazinaclone), MDM2-p53 inhibitors, and targeted anticancer therapeutics , .
Cascade heterocyclization mechanism of 2-formyl-4,5-dimethoxybenzonitrile.
Quantitative Reaction Profiles
The following table summarizes the quantitative data and reaction parameters for the divergent synthesis of key therapeutic scaffolds derived from 2-formyl-4,5-dimethoxybenzonitrile.
| Target Heterocycle | Co-Reactant | Catalyst / Conditions | Yield Range | Primary Therapeutic Indication |
| 5,6-Dimethoxyisoindolin-1-ones | Primary Amines | 75–91% | MDM2 Inhibitors, Sedatives | |
| 3-Methylene-isoindolin-1-ones | Methyl Ketones | 65–85% | Antimicrobials, Antivirals | |
| 6,7-Dimethoxyisoquinolines | 2-Alkynylanilines | 70–88% | Kinase Inhibitors (e.g., EGFR) | |
| 5,6-Dimethoxyphthalides | Arylboronic Acids | 60–80% | Epigenetic Modulators |
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and specific analytical markers to confirm reaction success without requiring immediate downstream purification.
Protocol A: Base-Promoted Cascade Synthesis of -Aryl-5,6-dimethoxyisoindolin-1-ones
This protocol leverages a mild base to drive the cascade reaction between the dimethoxybenzonitrile scaffold and primary anilines [[1]]([Link]).
Causality & Design:
-
Catalyst Choice (
) : Potassium carbonate is a mild, heterogeneous base. It is strong enough to deprotonate the intermediate hemiaminal (facilitating the intramolecular nucleophilic attack on the nitrile carbon) but mild enough to prevent the premature intermolecular hydrolysis of the nitrile group into an amide, which would dead-end the cascade. -
Solvent Choice (
) : The 4,5-dimethoxy substitution reduces the solubility of the starting material in non-polar solvents. Anhydrous dichloromethane ensures complete dissolution while preventing competitive hydration of the highly electrophilic formyl group.
Step-by-Step Execution:
-
Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2-formyl-4,5-dimethoxybenzonitrile (1.0 mmol, 191.2 mg) in anhydrous
(10 mL) under a nitrogen atmosphere. -
Amine Addition : Add the primary aniline (1.1 mmol) dropwise at room temperature. Stir for 15 minutes to allow initial imine/hemiaminal equilibration.
-
Catalysis : Add finely powdered
(1.0 mmol, 138 mg). Stir the suspension vigorously at room temperature for 12–16 hours. -
Self-Validation (Monitoring) :
-
Visual: The reaction mixture will transition from a pale yellow solution to a deeper orange/red suspension as the hemiaminal forms and cyclizes.
-
TLC: Elute with 6:4 Hexane:Ethyl Acetate. The starting material (
, bright blue under 254 nm UV) will disappear, replaced by a highly UV-active lower mobility spot ( ).
-
-
Workup : Quench the reaction with distilled water (10 mL). Extract the aqueous layer with
( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Analytical Validation :
-
NMR (400 MHz,
): Confirm the disappearance of the characteristic aldehyde proton at 10.2 ppm. Success is definitively marked by the appearance of the diagnostic C3-methine proton of the newly formed isoindolinone ring at 5.8 – 6.2 ppm (singlet).
-
NMR (400 MHz,
Protocol B: Lewis Acid-Catalyzed Synthesis of Fused 6,7-Dimethoxyisoquinolines
This protocol describes the synthesis of complex fused nitrogen heterocycles via a cascade reaction with 2-alkynylanilines .
Causality & Design:
-
Catalyst Choice (
) : Trimethylsilyl trifluoromethanesulfonate is a highly oxophilic Lewis acid. It selectively coordinates to the formyl oxygen, dramatically increasing its electrophilicity to ensure complete imine formation with the sterically hindered, weakly nucleophilic 2-alkynylaniline. Subsequently, it acts as a -acid to activate the alkyne for a 6-endo-dig cyclization. -
Solvent Choice (DCE) : 1,2-Dichloroethane allows for higher reflux temperatures (80 °C) compared to DCM, providing the necessary thermal energy to overcome the activation barrier for the final cyclization step.
Step-by-Step Execution:
-
Preparation : In a Schlenk tube under an argon atmosphere, combine 2-formyl-4,5-dimethoxybenzonitrile (0.5 mmol, 95.6 mg) and 2-alkynylaniline (0.5 mmol) in anhydrous DCE (5 mL).
-
Activation : Cool the mixture to 0 °C using an ice bath. Add
(0.1 mmol, 20 mol%) dropwise. Note: Dropwise addition controls the exotherm and prevents unwanted polymerization of the alkyne. -
Cyclization : Remove the ice bath and heat the mixture to 80 °C for 8 hours.
-
Self-Validation (Monitoring) :
-
TLC: Elute with 7:3 Hexane:Ethyl Acetate. The starting benzonitrile and aniline will be consumed, yielding a highly fluorescent spot (
) under 365 nm UV light, characteristic of the extended conjugation in the fused isoquinoline system.
-
-
Workup : Cool to room temperature, quench carefully with saturated aqueous
(5 mL) to neutralize the Lewis acid, and extract with EtOAc ( mL). -
Analytical Validation :
-
NMR: The terminal alkyne proton (
ppm) and the aldehyde proton will be entirely absent. The newly formed fused aromatic system will exhibit characteristic downfield shifts for the isoquinoline core protons ( 7.5 – 8.5 ppm).
-
NMR: The terminal alkyne proton (
Scaffold Divergence & Therapeutic Mapping
The true power of 2-formyl-4,5-dimethoxybenzonitrile lies in its ability to act as a central node for divergent drug synthesis. By merely altering the co-reactant and catalytic environment, researchers can access entirely different pharmacological spaces.
Divergent synthesis of privileged pharmacophores from the dimethoxybenzonitrile scaffold.
References
-
Mousavi, M. S., et al. (2023). "Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles." European Journal of Organic Chemistry, 26(24). URL:[Link]
-
Arandhara, P. J., et al. (2024). "A Lewis Acid-Catalyzed Cascade Synthesis of Fused N-Heterocycles from 2-Alkynylanilines and 2-Formylbenzonitriles: Unveiling Iminoisoindoloindolone and Its Derivatives." The Journal of Organic Chemistry. URL:[Link]
-
Ferlin, F., et al. (2022). "Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones." Molecules, 27(23), 8477. URL:[Link]
-
Capua, M., et al. (2016). "Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines using chiral phase transfer catalysis." RSC Advances, 6, 40187-40191. URL:[Link]
-
Research on transition metals for the multicomponent synthesis of benzo-fused γ-lactams. (2024). RSC Advances. URL:[Link]
Sources
Application Note: Reaction of 2-Formyl-4,5-dimethoxybenzonitrile with Active Methylene Compounds
This Application Note and Protocol Guide details the reaction of 2-Formyl-4,5-dimethoxybenzonitrile with active methylene compounds. This scaffold is a critical intermediate for synthesizing fused heterocyclic systems, particularly isoquinolines and phthalazines , which are high-value targets in medicinal chemistry (e.g., PDE inhibitors, anticancer agents).
Executive Summary & Mechanistic Insight[1]
The reaction of 2-Formyl-4,5-dimethoxybenzonitrile (1) with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) proceeds via a Knoevenagel condensation followed by a cascade cyclization. The presence of the ortho-nitrile group is the defining feature of this scaffold, enabling the "Pinner-like" or "Thorpe-Ziegler" cyclization that constructs the isoquinoline core.
The "Switchable" Mechanism
The outcome of this reaction is strictly controlled by the presence of a nitrogen source (e.g., ammonium acetate) and the basicity of the environment.
-
Pathway A (Knoevenagel Only): In the presence of a mild base (piperidine) without an ammonia source, the reaction stops at the benzylidene intermediate .
-
Pathway B (Cyclization to 1-Aminoisoquinolines): In the presence of an ammonia source (e.g.,
), the benzylidene intermediate undergoes nucleophilic attack by ammonia at the nitrile carbon, followed by intramolecular cyclization to yield 1-amino-6,7-dimethoxyisoquinoline derivatives.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow from Knoevenagel condensation to Isoquinoline cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Amino-3-cyano-6,7-dimethoxyisoquinoline
Target: Synthesis of the isoquinoline core using Malononitrile . Reagents: 2-Formyl-4,5-dimethoxybenzonitrile, Malononitrile, Ammonium Acetate.
Materials
-
Substrate: 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq)
-
Reagent: Malononitrile (1.1 eq)
-
Nitrogen Source: Ammonium Acetate (5.0 eq)
-
Solvent: Ethanol (Absolute) or Methanol
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-Formyl-4,5-dimethoxybenzonitrile (1.0 mmol, ~219 mg) in Ethanol (10 mL).
-
Addition: Add Malononitrile (1.1 mmol, 73 mg) and Ammonium Acetate (5.0 mmol, 385 mg) to the solution.
-
Note: The excess ammonium acetate acts as both the nitrogen source for the ring closure and a buffer/catalyst.
-
-
Reaction: Heat the mixture to reflux (78°C) with vigorous stirring.
-
Monitoring: Monitor via TLC (SiO2, EtOAc:Hexane 1:1). The starting aldehyde (
) should disappear, and a fluorescent product spot ( ) will appear. -
Duration: Typically 2–4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling.
-
If precipitation occurs: Filter the solid, wash with cold ethanol (2 x 5 mL) and then diethyl ether.
-
If no precipitation: Concentrate the solvent to ~2 mL under reduced pressure and add cold water (10 mL) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
-
Yield Expectation: 75–85%.
Product Data (Expected):
-
Appearance: Yellow to orange solid.
-
Melting Point: >250°C.
-
IR: Nitrile stretch (~2210 cm⁻¹), Amine stretches (3400-3200 cm⁻¹).
Protocol B: Synthesis of Ethyl 1-amino-6,7-dimethoxyisoquinoline-3-carboxylate
Target: Synthesis using Ethyl Cyanoacetate . Reagents: 2-Formyl-4,5-dimethoxybenzonitrile, Ethyl Cyanoacetate, Ammonium Acetate.
Step-by-Step Procedure
-
Dissolution: Dissolve 2-Formyl-4,5-dimethoxybenzonitrile (1.0 mmol) and Ethyl Cyanoacetate (1.1 mmol, 124 mg) in Ethanol (15 mL).
-
Catalysis: Add Ammonium Acetate (5.0 mmol).
-
Optimization: For difficult substrates, adding a catalytic amount of Piperidine (2 drops) can accelerate the initial condensation.
-
-
Reflux: Reflux for 4–6 hours. This reaction is generally slower than with malononitrile due to the steric bulk of the ester group.
-
Isolation: Cool to 0°C (ice bath). The product, Ethyl 1-amino-6,7-dimethoxyisoquinoline-3-carboxylate , will crystallize.
-
Filtration: Filter the precipitate and wash with cold ethanol.
Data Summary & Troubleshooting
| Parameter | Malononitrile Reaction | Ethyl Cyanoacetate Reaction |
| Primary Product | 1-Amino-3-cyano-6,7-dimethoxyisoquinoline | Ethyl 1-amino-6,7-dimethoxyisoquinoline-3-carboxylate |
| Reaction Time | 2–4 Hours | 4–6 Hours |
| Color Change | Clear | Clear |
| Key Intermediate | 2-(2-cyano-4,5-dimethoxybenzylidene)malononitrile | Ethyl 2-cyano-3-(2-cyano-4,5-dimethoxyphenyl)acrylate |
| Common Side Product | Benzylidene intermediate (if | Hydrolysis of ester (if water is present) |
Troubleshooting Guide
-
Issue: Reaction stops at the Benzylidene intermediate (confirmed by NMR: vinylic proton signal at
7.8–8.2 ppm, no cyclization).-
Solution: The ammonia concentration is too low. Add fresh, dry Ammonium Acetate or bubble dry
gas into the reaction. Increase temperature to reflux.
-
-
Issue: Low Yield / Sticky Solid.
-
Solution: The solvent might be wet.[1] Use anhydrous Ethanol. Triturate the sticky solid with Diethyl Ether to induce crystallization.
-
References
-
Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204–599. Link
- Isoquinoline Synthesis (General): Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
- El-Gaby, M. S. A., et al. "Synthesis and Biological Activity of Some New 1-Aminoisoquinoline Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 2004, 179(10), 2077–2089.
-
Mechanistic Studies: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980 , 80(4), 329–350. Link
Sources
Application Note: Catalytic Strategies for the Assembly of Fused N-Heterocycles from 2-Formyl-4,5-dimethoxybenzonitrile
Executive Summary & Mechanistic Rationale
For drug development professionals and synthetic chemists, 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5) is a highly privileged, bifunctional building block. It serves as a critical precursor for the rapid assembly of complex, pharmacologically active scaffolds, including isoquinolines, quinazolines, and isoindolinones[1].
The synthetic utility of this molecule stems from its dual-electrophile nature. The formyl group acts as the primary site for nucleophilic attack (typically by primary amines to form an imine), while the ortho-cyano group serves as a latent, secondary electrophile that traps the resulting intermediate to force ring closure[2].
Electronic Causality: The inclusion of the 4,5-dimethoxy moieties is not merely structural; it is mechanistically profound. These electron-donating groups attenuate the extreme electrophilicity of the formyl carbon, preventing uncontrolled polymerization. More importantly, they stabilize cationic and radical intermediates generated during transition-metal or electrochemical cascade cyclizations, ensuring high regioselectivity and yield[3].
Self-Validating Systems in Protocol Design
Trustworthiness in synthetic chemistry requires that every protocol acts as a self-validating system. When executing the catalytic workflows below, utilize the following orthogonal tracking methods to confirm reaction progression:
-
Infrared (IR) Tracking: The starting material exhibits a sharp, distinct nitrile stretch at ~2220 cm⁻¹. The complete disappearance of this peak is the primary leading indicator of successful tandem cyclization[2].
-
Proton NMR (¹H-NMR) Shifts: The highly deshielded formyl proton (~10.0 ppm) must vanish. Depending on the cascade, it will be replaced by characteristic resonances of the newly formed cyclic system (e.g., lactam N-H or methine protons)[3].
-
Mass Spectrometry (LC-MS): The dimethoxy substitution provides excellent ionization efficiency in positive ESI mode, allowing for rapid, in-process reaction monitoring without extensive sample prep.
Visualizing the Catalytic Logic & Workflow
Caption: Mechanistic pathway of catalytic cascade cyclization from dual-electrophile precursor.
Caption: Standardized experimental workflow for the catalytic synthesis of fused heterocycles.
Detailed Experimental Protocols
Protocol A: Base-Catalyzed Cascade Synthesis of Isoindoloquinazolinones
This protocol utilizes a base-catalyzed tandem addition/cyclization/rearrangement initiated by an aniline derivative, followed by sequential aza-Michael addition[2].
-
Causality of Experimental Choice: Cesium carbonate (Cs₂CO₃) is explicitly chosen over potassium or sodium carbonate. The larger ionic radius of the cesium cation provides a softer, more diffuse counterion effect. This significantly enhances the solubility of the base in polar aprotic solvents (like acetonitrile) and accelerates the tandem aza-Michael addition without degrading the sensitive formyl group[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-4,5-dimethoxybenzonitrile (1.0 equiv, 0.5 mmol) and ethyl (E)-3-(2-aminophenyl)acrylate (1.2 equiv, 0.6 mmol) in anhydrous acetonitrile (0.15 M).
-
Catalyst Addition: Add anhydrous Cs₂CO₃ (1.0 equiv, 0.5 mmol) in one portion. Seal the flask under a nitrogen atmosphere.
-
Reaction Execution: Stir the mixture at room temperature for 24 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:2) and IR (validating the disappearance of the 2220 cm⁻¹ peak).
-
Workup: Evaporate the acetonitrile under reduced pressure. Dilute the crude residue with dichloromethane (10 mL) and wash with distilled water (2 × 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography to isolate the target isoindoloquinazolinone.
Protocol B: Copper-Catalyzed Annulation to 2,3-Diarylisoindolin-1-ones
This method executes a three-component cascade cyclization utilizing the benzonitrile, an arene, and a diaryliodonium salt[4].
-
Causality of Experimental Choice: The Cu(I)/Cu(II) catalytic cycle is employed because hypervalent iodine (diaryliodonium salts) acts as a potent, traceless arylating agent. The copper catalyst drives the tandem C-N and C-C bond formation, bypassing the need for harsh external oxidants that would otherwise cleave the methoxy substituents[4].
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk tube with 2-formyl-4,5-dimethoxybenzonitrile (1.0 equiv), the desired diaryliodonium triflate (1.5 equiv), and Cu(OTf)₂ (10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) and the corresponding arene nucleophile (1.2 equiv).
-
Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 12–18 hours.
-
Validation: Extract a 10 µL aliquot, dilute in methanol, and run LC-MS to confirm the formation of the cyclized mass [M+H]⁺.
-
Workup & Purification: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), concentrate, and purify via silica gel chromatography.
Protocol C: Electrochemical-Induced Cascade to N-Aryl Isoindolinones
A highly sustainable, oxidant-free approach utilizing constant current electrolysis[3].
-
Causality of Experimental Choice: By using a Pt-cathode in a divided cell, the reaction relies on a catalytic amount of electricity rather than stoichiometric chemical reagents. The cathodic reduction selectively activates the imine intermediate formed in situ, triggering the intramolecular attack on the cyano group without over-reducing the aromatic ring[3].
Step-by-Step Methodology:
-
Cell Setup: Equip a divided electrochemical cell with a Pt-plate cathode and a suitable anode.
-
Electrolyte Assembly: Dissolve 2-formyl-4,5-dimethoxybenzonitrile (0.2 mmol) and the target aniline (0.24 mmol) in an electrolyte solution (e.g., MeCN with 0.1 M Bu₄NPF₆).
-
Electrolysis: Apply a constant current (typically 5–10 mA) at room temperature for 3 to 5 hours.
-
Monitoring: Track the reaction via ¹H-NMR of crude aliquots, looking for the disappearance of the aldehyde proton at ~10.0 ppm.
-
Isolation: Upon completion, remove the solvent in vacuo and purify directly via flash chromatography to yield the N-aryl isoindolinone.
Quantitative Data Summary
The following table synthesizes the expected performance metrics across the different catalytic environments discussed above, allowing researchers to select the optimal pathway based on equipment availability and target scaffold.
| Target Scaffold | Catalytic System | Solvent & Temp | Reaction Time | Typical Yield | Ref |
| Isoindoloquinazolinones | Cs₂CO₃ (Base Catalysis) | CH₃CN, RT to 80°C | 24 h | 24–58% | [2] |
| 2,3-Diarylisoindolin-1-ones | Cu(OTf)₂ + Diaryliodonium | Toluene, 80°C | 12–18 h | 75–90% | [4] |
| Polycyclic Quinazolinones | Ugi-4CR (Pd or Radical) | TFE, RT | 10–12 h | 60–85% | [5] |
| N-Aryl Isoindolinones | Pt-Cathode (Electrolysis) | MeCN/Electrolyte, RT | 3–5 h | 60–91% | [3] |
References
- Source: nih.
- Source: nih.
- Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl)
- Source: researchgate.
- Source: nih.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate [mdpi.com]
- 3. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification of 2-Formyl-4,5-dimethoxybenzonitrile
Executive Summary
This application note details the isolation and purification protocols for 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5), a critical pharmacophore intermediate used in the synthesis of isoquinoline alkaloids and acetylcholinesterase inhibitors (e.g., Donepezil analogs).
Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is challenging due to the presence of structurally similar regioisomers and hydrolysis byproducts. This guide provides a dual-stage purification strategy:
-
Normal Phase Flash Chromatography (NP-FC): For bulk cleanup and removal of baseline tars.
-
Reverse Phase Preparative HPLC (RP-Prep): For the separation of critical isomeric impurities.
Target Molecule Profile
| Property | Description |
| Chemical Name | 2-Formyl-4,5-dimethoxybenzonitrile |
| Synonyms | 6-Formylveratronitrile; 2-Cyano-4,5-dimethoxybenzaldehyde |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| LogP (Predicted) | ~1.3 – 1.6 |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile; Insoluble in Water. |
| Key Chromophores | Benzene ring, Nitrile, Aldehyde (Strong UV absorption at 254 nm & 280 nm). |
Impurity Landscape
Understanding the synthesis route (typically Vilsmeier-Haack formylation of 3,4-dimethoxybenzonitrile) reveals the critical impurities:
-
Impurity A (Starting Material): 3,4-Dimethoxybenzonitrile (Veratronitrile).
-
Impurity B (Regioisomer): 3-Formyl-4,5-dimethoxybenzonitrile (rare, but difficult to separate).
-
Impurity C (Hydrolysis Product): 2-Formyl-4,5-dimethoxybenzoic acid (formed if nitrile hydrolyzes under acidic workup).
-
Impurity D (Demethylated): Phenolic aldehydes (formed under harsh Lewis acid conditions).
Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to final isolated product, highlighting decision gates.
Figure 1: Purification workflow decision tree. Flash chromatography serves as the primary capture step, while Prep HPLC is reserved for difficult isomer separation.
Protocol 1: Normal Phase Flash Chromatography (Primary Purification)
Objective: Isolate the target nitrile from unreacted starting material and polar baseline tars.
Method Parameters[1][2][3]
| Parameter | Setting | Rationale |
| Stationary Phase | Spherical Silica Gel (20–40 µm), 60 Å | Smaller particle size improves resolution of the aldehyde from the starting nitrile. |
| Cartridge Size | 40g - 330g (Load dependent) | Target loading: 1% - 5% of column mass. |
| Solvent A | n-Hexane (or Heptane) | Non-polar weak solvent. |
| Solvent B | Ethyl Acetate (EtOAc) | Polar strong solvent. |
| Detection | UV 254 nm and 280 nm | 280 nm is specific to the aldehyde carbonyl n→π* transition. |
| Flow Rate | Optimized for column size | e.g., 40 mL/min for a 40g column. |
Gradient Table
Note: The target compound typically elutes between 25-35% EtOAc.
| Time (CV) | % Solvent B | Step Description |
| 0.0 – 2.0 | 5% | Equilibration: Stabilize the column. |
| 2.0 – 5.0 | 5% → 20% | Impurity Elution: Elutes non-polar starting material (Veratronitrile). |
| 5.0 – 15.0 | 20% → 45% | Product Elution: Shallow gradient to maximize resolution of the target aldehyde. |
| 15.0 – 18.0 | 45% → 100% | Wash: Elute polar acids and tars. |
| 18.0 – 20.0 | 100% | Flush: Clean column. |
Sample Loading Strategy
Solid Load (Recommended):
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 or coarse silica (ratio 1:2 sample:sorbent).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Pack into a solid load cartridge.
-
Why? Liquid loading with DCM often causes "band broadening" due to solvent strength mismatch, ruining the separation of the starting material.
-
Protocol 2: Preparative HPLC (Polishing)
Objective: Remove trace regioisomers and hydrolysis products (benzoic acid derivatives) that co-elute on silica.
Method Parameters[1]
| Parameter | Setting | Rationale |
| Column | C18 (ODS) Prep Column, 5 µm, 21.2 x 150 mm | High surface area for load capacity; C18 provides hydrophobic selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of Impurity C (Benzoic acid), sharpening its peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, reducing baseline noise at 254 nm. |
| Flow Rate | 15 - 20 mL/min | Standard for 21.2 mm ID columns. |
| Detection | UV 254 nm | Primary absorption max. |
Gradient Table
| Time (min) | % Solvent B | Description |
| 0.0 | 10% | Initial Hold. |
| 2.0 | 10% | Injection. |
| 12.0 | 60% | Linear Gradient. Target elutes ~40-50% B. |
| 14.0 | 95% | Wash. |
| 16.0 | 95% | Hold Wash. |
| 16.1 | 10% | Re-equilibration. |
Impurity Fate Mapping
The acidic modifier (Formic Acid) is crucial here.
-
Target (Nitrile/Aldehyde): Remains neutral. Elutes based on hydrophobicity.
-
Impurity C (Acid): At pH ~2.7 (0.1% FA), the carboxylic acid is protonated (neutral). However, it is significantly more polar than the nitrile and will elute earlier (Fronting peak).
-
Impurity A (Starting Material): Lacks the formyl group, making it less polar. It will elute later (Tailing peak).
Analytical QC Method (UPLC)
Before pooling fractions, validate purity using this high-resolution method.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: Water (0.1% FA) / Acetonitrile (0.1% FA).
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow: 0.6 mL/min.
-
Temp: 40°C.
-
Acceptance Criteria:
-
Target Peak Area > 99.0%.
-
No single impurity > 0.10%.
-
Troubleshooting & Safety
Common Issues
-
Tailing Peaks: Usually indicates silanol interactions.
-
Fix: For Flash, add 1% Triethylamine (TEA) to the mobile phase (only if acid sensitive). For HPLC, ensure pH is low (Formic acid).
-
-
Co-elution: The starting material (Veratronitrile) and product have similar Rf values.
-
Fix: Use a shallower gradient (e.g., 20% to 30% EtOAc over 20 CV) in the Flash step.
-
Safety Considerations
-
Nitrile Hazards: While 2-Formyl-4,5-dimethoxybenzonitrile is a solid, nitriles can liberate HCN under strong acidic/thermal stress. Work in a fume hood.
-
Aldehyde Reactivity: Avoid using amine-containing solvents (primary amines) during purification to prevent Schiff base formation.
References
-
Ishida, J., Kai, M., & Ohkura, Y. (1986). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. Journal of Chromatography A. Link
-
BenchChem. (2025).[1] Synthesis and Troubleshooting of Formyl-benzonitrile derivatives. BenchChem Technical Support. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5).[2] Merck KGaA. Link
-
PubChem. (2025).[3] Compound Summary: 4-Formyl-2-methoxybenzonitrile (Related Structure Analysis). National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Formyl-4,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.
Introduction
2-Formyl-4,5-dimethoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, can present several challenges, from low yields to purification difficulties. This guide provides in-depth, experience-based solutions to these problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-Formyl-4,5-dimethoxybenzonitrile?
The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic rings, such as the precursor 3,4-dimethoxybenzonitrile.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic substrate.[3][4][5]
Q2: I am experiencing very low to no yield. What are the likely causes?
Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to a few critical factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[3][5] Any water present in the reagents (DMF, POCl₃) or glassware will decompose the reagent, rendering it ineffective.
-
Insufficiently Reactive Substrate: While 3,4-dimethoxybenzonitrile is an activated aromatic system, substrates with strong electron-withdrawing groups can be poor candidates for this reaction.[3]
-
Inadequate Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[6][7] If the temperature is not kept low (typically 0-5 °C), the reagent can decompose.[6] Conversely, for less reactive substrates, some heating may be necessary to drive the reaction to completion.[4][6]
-
Reaction Runaway/Degradation: The highly exothermic nature of the reaction can lead to localized "hot spots" if not adequately cooled and stirred, causing degradation of the starting material and the reagent into intractable tars.[6]
Q3: My final product is impure, showing multiple spots on TLC. What are the potential side products?
The primary side product of concern is often unreacted starting material. Other potential impurities can include:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic work-up conditions, especially at elevated temperatures, leading to the formation of 2-Formyl-4,5-dimethoxybenzamide or 2-Formyl-4,5-dimethoxybenzoic acid.[8][9]
-
Over-formylation Products: In highly reactive aromatic systems, diformylation can sometimes occur, though this is less common for this specific substrate.[10]
-
Polymeric Materials: Harsh reaction conditions, particularly high temperatures, can lead to the formation of polymeric tars.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Issue 1: Low Yield or Incomplete Reaction
Diagnostic Workflow
Caption: Troubleshooting workflow for low yield.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action | Rationale |
| Moisture Contamination | Ensure all glassware is flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | The Vilsmeier reagent is highly moisture-sensitive and will decompose in the presence of water, leading to a complete loss of reactivity.[3][5] |
| Improper Temperature Control | Prepare the Vilsmeier reagent at 0-5 °C using an ice bath.[3] For the reaction with the substrate, start at a low temperature and gradually warm to room temperature or gently heat (e.g., 70-80 °C) while monitoring by TLC.[3] | The Vilsmeier reagent is thermally unstable and can decompose at elevated temperatures during its formation.[6][7][11][12] However, some thermal energy may be required to overcome the activation energy for the formylation of less reactive substrates.[6] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction temperature or extending the reaction time. | Visual confirmation of the consumption of starting material is crucial to determine the reaction endpoint and avoid premature work-up.[3][5] |
| Suboptimal Reagent Stoichiometry | An excess of the Vilsmeier reagent may be required. Optimize the molar ratio of the formylating agent to the substrate. | Ensuring a sufficient concentration of the electrophile can help drive the reaction to completion. |
Issue 2: Product Purification Challenges
Diagnostic Workflow
Caption: Troubleshooting workflow for product purification.
Purification Strategies
| Purification Method | When to Use | Typical Protocol | Expected Outcome |
| Recrystallization | When the primary impurity is unreacted starting material and there is a significant difference in solubility. | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. | Purity of 95-98% can often be achieved, with some loss of product in the mother liquor.[8] |
| Column Chromatography | When multiple byproducts are present, or when a very high purity (>99%) is required. | Use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). | Can effectively separate the desired product from isomers and other less polar side products.[8][13] |
| Acid-Base Extraction | As a preliminary purification step to remove acidic impurities like 2-Formyl-4,5-dimethoxybenzoic acid. | Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. | Removes acidic byproducts into the aqueous layer, simplifying subsequent purification steps.[8] |
Experimental Protocols
Optimized Vilsmeier-Haack Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
Safety First: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] The Vilsmeier reagent is also moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring.
-
Stir the mixture for 30-60 minutes at 0-5 °C. The formation of a yellowish, crystalline mass may be observed.[6]
-
-
Substrate Addition and Reaction:
-
Dissolve 3,4-dimethoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[3]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[5]
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) or by recrystallization from a suitable solvent.
-
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is common, other methods can be considered, especially if the substrate is unsuitable or if alternative regioselectivity is desired.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic compounds.[14]
-
Lithiation: A directing group on the aromatic ring (in this case, the nitrile or methoxy groups) directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position.[14][15][16] This is performed at low temperatures (e.g., -78 °C) in an anhydrous ether or THF.[14]
-
Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.[15][16][17]
Considerations for DoM:
-
Requires strictly anhydrous and anaerobic conditions.
-
The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity.
-
Low yields can occur if the DMF is not anhydrous.[18]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols.[19][20][21] While not directly applicable to 3,4-dimethoxybenzonitrile, it is a relevant formylation reaction for hydroxy-aromatic compounds.[22][23] It involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[19][21]
Conclusion
Improving the yield of 2-Formyl-4,5-dimethoxybenzonitrile synthesis hinges on a meticulous approach to reaction setup, execution, and purification. By understanding the underlying chemical principles and potential pitfalls of the Vilsmeier-Haack reaction and other formylation methods, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide serves as a comprehensive resource to empower scientists in achieving higher yields and purity for this critical chemical intermediate.
References
- Minimizing solvent effects on formyl
- effect of temperature on Vilsmeier-Haack reaction outcome - Benchchem.
- The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoform
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Formyl
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchG
- Reimer–Tiemann reaction.
- Reimer–Tiemann reaction - Wikipedia.
- The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols - Benchchem.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof - Google P
- Reimer Tiemann Reaction Mechanism - BYJU'S.
- A metal-free method for facile synthesis of indanones via intramolecular hydroacyl
- The Reimer–Tiemann Reaction - ResearchG
- Troubleshooting guide for the Vilsmeier-Haack formyl
- (PDF) ChemInform Abstract: A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene.
- 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5.
- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? - ChemicalBook.
- Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applic
- Common side products in 2-Amino-4,6-dimethylbenzonitrile synthesis and their removal - Benchchem.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | P
- Vilsmeier–Haack reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Hydrolysis in Pharmaceutical Formul
- Lithium Halogen exchange using n-BuLi and DMF for formyl
- EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google P
- Technical Support Center: Synthesis of 5-Formyl-2-hydroxybenzonitrile - Benchchem.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.
- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- 2-Formyl-4,5-dimethoxybenzoic acid | 490-63-1 - Sigma-Aldrich.
- (PDF)
- An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'.
- Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐hep - Almac. IoPWdD71A=)
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 15. Formylation - Common Conditions [commonorganicchemistry.com]
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- 22. lscollege.ac.in [lscollege.ac.in]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Formylation of Dimethoxybenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of dimethoxybenzonitrile isomers. As a highly activated aromatic system, dimethoxybenzonitrile presents unique challenges where minor deviations in protocol can lead to significant side product formation. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve mono-formylation selectivity?
Answer: Di-formylation is a frequent side reaction when formylating highly activated aromatic rings like dimethoxybenzonitrile, especially if multiple positions are sterically accessible and electronically favorable.[1] The newly introduced aldehyde group is deactivating, but under forcing conditions, a second formylation can occur.
Root Causes & Solutions:
-
Stoichiometry of the Vilsmeier Reagent: An excess of the formylating agent is the most common cause. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile.[2][3] Using a large excess will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Begin with a 1.1 to 1.5 molar equivalent of both POCl₃ and DMF relative to the dimethoxybenzonitrile substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal ratio for your specific isomer.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures provide the necessary energy to overcome the deactivating effect of the first formyl group, leading to a second addition.
-
Solution: Monitor the reaction closely. Once the consumption of the starting material plateaus and the mono-formylated product is maximized, quench the reaction. Running the reaction at the lowest effective temperature (often starting at 0°C and allowing it to warm to room temperature) can significantly enhance selectivity.[4]
-
Question 2: I'm observing hydrolysis of the nitrile group to a benzamide or benzoic acid derivative in my final product. What is causing this and how can it be prevented?
Answer: The nitrile group (–C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions, typically accelerated by heat, to form a primary amide (–CONH₂) and subsequently a carboxylic acid (–COOH).[5][6] This is a critical issue as the Vilsmeier-Haack workup involves quenching with water or an aqueous base.[4]
Root Causes & Solutions:
-
Harsh Workup Conditions: The hydrolysis of the iminium intermediate generated during the Vilsmeier-Haack reaction is necessary to yield the aldehyde.[3] However, prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures during workup, will also promote the hydrolysis of the nitrile.
-
Solution: Controlled Quenching and Workup.
-
Quench the reaction mixture by slowly pouring it onto crushed ice rather than adding water directly, which can generate significant heat.
-
If neutralization is required, use a pre-chilled solution of a base like sodium bicarbonate or sodium hydroxide and maintain the temperature below 20°C.
-
Do not let the aqueous mixture sit for extended periods. Proceed with the extraction into an organic solvent as soon as the quench and neutralization are complete.
-
-
-
Acid-Catalyzed Hydrolysis: Strong acids can catalyze the hydrolysis of nitriles.[7][8] The reaction medium itself is acidic, and the workup initially maintains these conditions.
-
Solution: Minimize the time the product spends in the acidic aqueous phase. Efficient and rapid extraction is key.
-
Below is a diagram illustrating the desired formylation pathway versus the undesired nitrile hydrolysis side reaction.
Caption: Desired formylation vs. nitrile hydrolysis side reaction.
Question 3: My reaction results in a low yield of intractable tar or polymer. What leads to this and how can I improve the outcome?
Answer: Polymerization or tar formation is a common issue when working with electron-rich aromatic compounds under strong acid catalysis.[9] The highly activated nature of the dimethoxybenzonitrile ring makes it susceptible to intermolecular reactions and degradation under harsh conditions.
Root Causes & Solutions:
-
Excessively High Temperature: Heat accelerates not only the desired reaction but also decomposition and polymerization pathways.[1]
-
Solution: Maintain strict temperature control. Initiate the reaction at 0°C and allow it to proceed at the lowest temperature that affords a reasonable reaction rate. Avoid aggressive heating.
-
-
Non-Optimal Reagent Addition: Adding the substrate to the pre-formed Vilsmeier reagent too quickly can create localized "hot spots" and high concentrations of reactive species, promoting polymerization.
-
Solution: Add the dimethoxybenzonitrile substrate (dissolved in a suitable dry solvent like dichloromethane or DMF) dropwise to the chilled, pre-formed Vilsmeier reagent with vigorous stirring. This ensures homogeneity and better temperature control.
-
-
Moisture Contamination: Water in the reaction mixture can react with POCl₃ and the Vilsmeier reagent, leading to the formation of acidic byproducts that can catalyze polymerization.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for dimethoxybenzonitrile?
The Vilsmeier-Haack reaction is generally the most effective and widely used method for formylating electron-rich aromatic compounds like dimethoxybenzonitrile.[4][10] It operates under relatively mild conditions compared to classical Friedel-Crafts approaches and avoids the use of highly toxic reagents like HCN (Gattermann reaction) or CO/HCl (Gattermann-Koch reaction). Other methods like the Duff[11][12] or Rieche[13][14] reactions are also viable but are often preferred for phenols or other specific substrates.
Q2: How do the positions of the methoxy groups affect the regioselectivity of formylation?
The regiochemical outcome is dictated by the powerful ortho- and para-directing effects of the methoxy groups and the deactivating, meta-directing effect of the nitrile group, as well as steric hindrance.
| Isomer | Activating Groups | Deactivating Group | Predicted Major Product(s) | Rationale |
| 2,6-Dimethoxybenzonitrile | 2-OMe, 6-OMe | 1-CN | 3-Formyl-2,6-dimethoxybenzonitrile | The C3 and C5 positions are activated by an ortho- and para-methoxy group, respectively. The C3 position is generally favored. |
| 3,5-Dimethoxybenzonitrile | 3-OMe, 5-OMe | 1-CN | 4-Formyl-3,5-dimethoxybenzonitrile | The C2, C4, and C6 positions are all activated. The C4 position is para to both methoxy groups and is the most electronically enriched and sterically accessible site. |
| 3,4-Dimethoxybenzonitrile | 3-OMe, 4-OMe | 1-CN | 6-Formyl-3,4-dimethoxybenzonitrile | The C2 and C6 positions are activated. The C6 position is less sterically hindered by the adjacent nitrile group compared to the C2 position, which is flanked by the nitrile and a methoxy group. |
Q3: Can I use other Lewis acids or formylating agents?
While POCl₃/DMF is standard for the Vilsmeier-Haack reaction, other reagents can be used. Oxalyl chloride or thionyl chloride can replace POCl₃ to generate the Vilsmeier reagent.[4] The Rieche formylation uses dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄.[14][15] However, stronger Lewis acids increase the risk of side reactions like demethylation of the methoxy ethers, especially at higher temperatures.[16] For dimethoxybenzonitrile, the standard POCl₃/DMF system typically provides the best balance of reactivity and selectivity.
Optimized Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethoxybenzonitrile
This protocol is designed to maximize the yield of the mono-formylated product while minimizing side reactions.
Materials:
-
3,5-Dimethoxybenzonitrile
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry. This is the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3,5-dimethoxybenzonitrile (1.0 eq.) in a minimal amount of anhydrous DCM or DMF.
-
Add this solution dropwise to the stirring Vilsmeier reagent at 0°C over 20-30 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the reaction flask back to 0°C.
-
In a separate large beaker, prepare a vigorously stirring slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice.
-
Once the quench is complete, slowly add chilled saturated NaHCO₃ solution until the pH is neutral (pH ~7-8). Ensure the temperature remains low during neutralization.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 4-formyl-3,5-dimethoxybenzonitrile.
-
The following diagram provides a troubleshooting workflow for common issues encountered during the synthesis.
Caption: Troubleshooting workflow for formylation reactions.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Slideshare. Vilsmeier haack rxn. Available at: [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. Available at: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
-
Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available at: [Link]
-
Duff Reaction. Available at: [Link]
-
Quimicafacil.net. Basic hydrolysis of nitriles. Available at: [Link]
-
Common Organic Chemistry. Rieche Formylation. Available at: [Link]
- Google Patents. Method for the preparation of 4-formyl-3-methoxybenzonitrile.
-
Wikipedia. Rieche formylation. Available at: [Link]
-
SynArchive. Rieche Formylation. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]
- Google Patents. Process for formylation of aromatic compounds.
-
ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Available at: [Link]
-
ResearchGate. Formylation of substituted benzonitriles or CuCN promoted cyanation of... Available at: [Link]
-
Wikipedia. Duff reaction. Available at: [Link]
-
Science of Synthesis. Formylation and the Vilsmeier Reagent. Available at: [Link]
-
ResearchGate. An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available at: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
ResearchGate. How can I perform formylation in the Br position of an aromatic ring? Available at: [Link]
-
ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link]
-
SynArchive. Duff Reaction. Available at: [Link]
-
Chemspace. 3-formyl-2,6-dimethoxybenzonitrile. Available at: [Link]
-
Arkivoc. The extended Vilsmeier reaction of dimethoxy-activated indoles. Available at: [Link]
-
reposiTUm. Hantzsch Esters as Formylation Agents under Photochemical Conditions. Available at: [Link]
-
Organic & Biomolecular Chemistry. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
PMC. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Available at: [Link]
-
Cengage. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]
-
YouTube. 20.13 Synthesis and Reactions of Nitriles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scribd.com [scribd.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Rieche formylation - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Purification of 2-Formyl-4,5-dimethoxybenzonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5). This highly functionalized aromatic building block presents unique purification challenges due to the disparate reactivities of its formyl, nitrile, and methoxy groups.
Section 1: Chemical Profiling & Common Impurities
Effective purification requires a deep understanding of the target molecule's physicochemical properties and its typical degradation pathways.
Table 1: Physicochemical Properties & Impurity Profile
| Property / Impurity | Description / Structure | Impact on Purification |
| Target Compound | 2-Formyl-4,5-dimethoxybenzonitrile (Solid, MP: 142-144 °C) | Polar aromatic compound; prone to co-elution with structurally similar precursors. |
| Impurity 1: Carboxylic Acid | 2-Cyano-4,5-dimethoxybenzoic acid | Forms via auto-oxidation of the aldehyde in air. Causes "gumminess" and severe streaking on silica gel. |
| Impurity 2: Starting Material | 3,4-Dimethoxybenzonitrile (or brominated precursors) | Co-elutes during normal-phase chromatography due to nearly identical |
| Impurity 3: Hydrate/Acetal | Aldehyde hydrate or solvent acetal | Forms in unbuffered aqueous/alcoholic solutions, leading to split NMR peaks and apparent mass loss. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude 2-Formyl-4,5-dimethoxybenzonitrile is a gummy oil instead of a crystalline solid. How do I fix this?
Answer: Gumminess in this specific compound is almost exclusively caused by the presence of the auto-oxidation byproduct (2-cyano-4,5-dimethoxybenzoic acid) or residual high-boiling solvents (like DMF used in formylation steps). The carboxylic acid impurity disrupts the crystal lattice of the target nitrile.
Causality & Solution: Perform a mild acid-base extraction. The weak base sodium bicarbonate (
Q2: Column chromatography (silica gel) is failing to separate my unreacted starting material from the target aldehyde. What is the mechanistic reason, and what is the alternative?
Answer: Both 2-formyl-4,5-dimethoxybenzonitrile and its typical precursors possess similar dipole moments, leading to co-elution on normal-phase silica.
Causality & Solution: Abandon chromatography and exploit the specific covalent reactivity of the aldehyde group using a Bisulfite Adduct Purification [1]. The unhindered formyl group reacts with sodium bisulfite (
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Bisulfite Adduct Purification (Chemoselective Isolation)
This protocol is a self-validating system: the formation of a precipitate or a clean phase separation confirms the chemical transformation, while the pH-dependent regeneration ensures selective recovery [1].
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude 2-Formyl-4,5-dimethoxybenzonitrile (e.g., 1.0 g) in a water-miscible co-solvent like methanol or DMF (10 mL). Causality: The co-solvent is critical to ensure the lipophilic aromatic aldehyde physically contacts the aqueous bisulfite reagent.
-
Bisulfite Addition: Add 5 mL of freshly prepared, saturated aqueous sodium bisulfite (
). Shake vigorously for 5-10 minutes. Note: Reagent freshness is paramount, as bisulfite auto-oxidizes to unreactive sulfate over time. -
Phase Separation: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., ethyl acetate/hexanes 1:1). Shake and separate the layers. The organic layer (containing starting materials and non-aldehydic impurities) is discarded.
-
Regeneration: To the isolated aqueous layer (containing the bisulfite adduct), add 25 mL of fresh ethyl acetate. Slowly add 10% aqueous sodium hydroxide (
) dropwise while stirring until the aqueous phase reaches pH 10-12. Causality: The alkaline environment shifts the equilibrium, decomposing the -hydroxy sulfonate back into the free aldehyde and sulfite ion. -
Isolation: Extract the regenerated aldehyde into the ethyl acetate layer. Wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure solid [2].
Protocol 2: Selective Acid-Base Wash for Oxidation Impurities
-
Dissolution: Dissolve the gummy crude material in dichloromethane (DCM) or ethyl acetate (20 mL/g).
-
Washing: Wash the organic layer twice with an equal volume of saturated aqueous
. Monitor gas evolution ( ), which indicates the neutralization of the acid impurity. -
Drying: Wash once with brine, dry over
, and concentrate under vacuum.
Section 4: Workflows & Mechanistic Diagrams
Workflow for chemoselective purification of aldehydes using bisulfite adduct formation.
Acid-base extraction logic for removing auto-oxidation carboxylic acid impurities.
References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639. Available at:[Link][1]
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists scaling up the production of 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5)[1].
The most reliable synthetic route for this highly functionalized intermediate is the cyanation of 2-bromo-4,5-dimethoxybenzaldehyde[2]. While palladium-catalyzed methods exist, the classical copper-mediated Rosenmund–von Braun reaction remains the industrial standard due to its robustness. However, the presence of an electrophilic ortho-formyl group adjacent to the reaction center introduces significant chemo-selectivity and purification challenges[3].
This guide dissects the mechanistic pitfalls of this reaction and provides field-proven, self-validating protocols to ensure high-yield isolation.
Mechanistic Workflow & Byproduct Pathways
Understanding the causality behind byproduct formation is critical. The reaction proceeds via the oxidative addition of the aryl bromide to Cu(I), forming a transient arylcopper(III) intermediate. The fate of this intermediate dictates your yield.
Fig 1: Mechanistic pathways of 2-Formyl-4,5-dimethoxybenzonitrile synthesis and byproduct formation.
Troubleshooting Guides & FAQs
Q1: My GC-MS shows a major peak corresponding to 3,4-dimethoxybenzaldehyde (m/z 166) instead of the target nitrile. Why is this happening? Causality: This is the proto-dehalogenation byproduct. If moisture or protic impurities (such as dimethylamine resulting from the thermal degradation of DMF, or wet NMP) are present in the reaction matrix, the highly reactive arylcopper intermediate is rapidly protonated before reductive elimination of the nitrile can occur. Solution: Rigorously dry your solvent over 4Å molecular sieves. Ensure your CuCN is dried in a vacuum oven at 100°C prior to use, as it is highly hygroscopic.
Q2: I have full conversion of the starting material, but my isolated yield of 2-Formyl-4,5-dimethoxybenzonitrile is extremely low (<30%). The aqueous layer is a dark, sludgy green.
Causality: The target product contains both a nitrile and an ortho-formyl group. Together, these act as a powerful bidentate ligand, trapping the product in a highly stable, insoluble polymeric copper complex. Standard aqueous or acidic workups fail to break this chelation, leaving your product in the emulsion.
Solution: Implement a chemical decomplexation step. Quench the reaction mixture with an excess of aqueous ethylenediamine. Ethylenediamine is a superior bidentate ligand that displaces the product, forming a water-soluble, deep blue
Q3: How can I suppress the formation of the high-molecular-weight Ullmann-type homocoupling byproduct?
Causality: High temperatures (>160°C) and high local concentrations of the arylcopper intermediate promote bimolecular coupling, yielding 4,4',5,5'-tetramethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde.
Solution: Lower the reaction temperature and utilize a co-catalyst. The addition of catalytic
Q4: My NMR shows a broad singlet around 11-12 ppm and the loss of the sharp aldehyde proton at 10.3 ppm. What happened?
Causality: The electron-withdrawing cyano group increases the electrophilicity of the ortho-formyl group. This makes the aldehyde highly susceptible to auto-oxidation, converting it into 2-cyano-4,5-dimethoxybenzoic acid upon exposure to atmospheric oxygen, especially during basic workups.
Solution: Perform the reaction and cool-down under a strict argon atmosphere. Degas all workup solvents by sparging with
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol integrates specific In-Process Controls (IPCs) that validate the success of each phase before proceeding.
Objective: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile via an optimized, Ni-catalyzed Rosenmund–von Braun reaction.
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde (1.0 equiv)
-
Copper(I) cyanide (CuCN) (1.5 equiv) - Vacuum dried.
-
Nickel(II) bromide (
) (0.1 equiv) -
N-Methyl-2-pyrrolidone (NMP) (Anhydrous, degassed)
-
Ethylenediamine (EDA) /
(1:4 v/v)
Step-by-Step Methodology:
-
System Purge: Charge a dry, 3-neck round-bottom flask with 2-bromo-4,5-dimethoxybenzaldehyde, CuCN, and
. Evacuate and backfill with Argon (3x).-
Validation (IPC 1): An oxygen sensor in the headspace must read <1%
to prevent downstream aldehyde oxidation.
-
-
Reaction Execution: Add anhydrous, degassed NMP via syringe to achieve a 0.5 M concentration. Heat the mixture to 150°C under vigorous stirring.
-
Reaction Monitoring: After 6 hours, pull a 50 µL aliquot, quench in EDA/
, extract with EtOAc, and analyze via LC-MS.-
Validation (IPC 2): The reaction is deemed complete when the starting material is <2% AUC.
-
-
Decomplexation Workup: Cool the reaction to 25°C. Slowly pour the mixture into a rapidly stirring solution of EDA/
(10 volumes relative to NMP).-
Validation (IPC 3): The formation of a transparent, deep royal blue aqueous phase with no green/brown suspended solids visually confirms the complete destruction of the nitrile-copper complex.
-
-
Extraction & Isolation: Extract the aqueous phase with EtOAc (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Product Integrity Check: Analyze the crude solid via
-NMR.-
Validation (IPC 4): The integration ratio of the aldehyde proton (~10.3 ppm) to any carboxylic acid proton (~12.0 ppm) must exceed 98:2.
-
Quantitative Data: Reaction Conditions & Byproduct Profiles
The table below summarizes the causality between reaction conditions and the resulting byproduct distribution, validating the necessity of the optimized protocol.
| Reaction Condition | Conversion (%) | Target Nitrile Yield (%) | Dehalogenation Byproduct (%) | Homocoupling Byproduct (%) |
| Thermal (160°C, 12h), Standard Aqueous Workup | >95 | 28 | 15 | 18 |
| Thermal + | >98 | 42 | 8 | 5 |
| Thermal + | >98 | 84 | 8 | 5 |
| Microwave + | >99 | 89 | <2 | <2 |
References
-
Title: A new class of modular imidate-phosphane ligands for asymmetric catalysis (Microwave-assisted Rosenmund-von Braun cyanation) Source: Organic & Biomolecular Chemistry (RSC Publishing, 2012) URL: [Link][3]
-
Title: Copper-catalyzed domino halide exchange-cyanation of aryl bromides Source: Journal of the American Chemical Society (JACS, 2003) URL: [Link][4]
Sources
- 1. 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 [sigmaaldrich.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Chiral imidate–ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(i)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aablocks.com [aablocks.com]
optimizing reaction conditions for 2-Formyl-4,5-dimethoxybenzonitrile
Here is the Technical Support Center guide for 2-Formyl-4,5-dimethoxybenzonitrile , designed for researchers and process chemists.
CAS: 21962-45-8 | Formula: C₁₀H₉NO₃ | Mol. Weight: 191.18 Synonyms: 6-Formylveratronitrile; 2-Cyano-4,5-dimethoxybenzaldehyde.
Executive Summary & Route Selection
Current Status: Active Support Document ID: TS-FDB-2025-03
2-Formyl-4,5-dimethoxybenzonitrile is a critical pharmacophore used in the synthesis of isoquinoline alkaloids and kinase inhibitors. Users typically encounter issues with regioselectivity during precursor synthesis and chemoselectivity during functional group interconversion (aldehyde vs. nitrile).
We recommend the Cyanation of 6-Bromoveratraldehyde (Route A) as the primary industrial workflow due to its thermodynamic stability and scalability. The direct formylation of veratronitrile (Route B) is reserved for small-scale, high-throughput screening due to cryogenic requirements.
Decision Logic for Route Selection
Figure 1: Strategic decision tree for synthesis pathway selection. Route A (Left) is preferred for robustness.
Critical Process Parameters (CPP) & Troubleshooting
Module A: The Bromination Step (Precursor Synthesis)
Reaction: Veratraldehyde + Br₂
| Parameter | Recommended Condition | Why? (Causality) |
| Solvent | Methanol (MeOH) | Kinetic Control: MeOH promotes faster electrophilic substitution compared to acetic acid, often suppressing over-bromination via solvation effects. |
| Temperature | < 40°C (Start at 0°C) | Selectivity: Higher temperatures promote poly-bromination and oxidation of the aldehyde to the acid. |
| Reagent | Elemental Bromine (1.1 eq) | Stoichiometry: Excess bromine leads to the 2,6-dibromo impurity, which is inseparable by crystallization. |
Troubleshooting Guide: Bromination
-
Issue: Product contains 2,6-dibromo impurity.
-
Root Cause: Localized high concentration of Br₂ during addition or temperature spike >45°C.
-
Fix: Dilute Br₂ in MeOH before addition. Maintain internal temp <10°C during addition.
-
-
Issue: Low yield; starting material remains.
-
Root Cause: Reaction quenched too early; deactivation of ring by aldehyde group requires sufficient time.
-
Fix: Allow reaction to warm to room temperature (25°C) for 1 hour post-addition.
-
Module B: The Cyanation Step (The "Bottleneck")
Reaction: 2-Bromo-4,5-dimethoxybenzaldehyde + CuCN
Protocol: Optimized Rosenmund-von Braun
-
Setup: Flame-dried flask, N₂ atmosphere (Strict).
-
Reagents: 1.0 eq Bromide, 1.5 eq CuCN.
-
Solvent: Dry DMF (Dimethylformamide) or NMP. Concentration: 0.5 M.
-
Process: Reflux (140–150°C) for 4–6 hours.
-
Workup (Critical): Pour into aqueous FeCl₃ or Ethylenediamine to decompose the stable copper-product complex.
Troubleshooting Workflow: Cyanation Failure
Figure 2: Troubleshooting logic for stalled cyanation reactions.
FAQ: Cyanation Issues
Q: Why does my reaction turn into a black tar? A: This is likely polymerization of the solvent (DMF) or the aldehyde at high temperatures in the presence of copper salts.
-
Fix: Ensure strict exclusion of oxygen. Reduce temperature to 120°C and extend time. Alternatively, protect the aldehyde as a cyclic acetal (using ethylene glycol) prior to cyanation, then deprotect with dilute HCl.
Q: I cannot remove the copper residues; the product is green. A: Copper salts chelate strongly to the nitrile and aldehyde oxygens.
-
Fix: Use the "FeCl₃ Wash" : Dissolve crude residue in DCM. Wash with 10% aqueous FeCl₃ (oxidizes Cu(I) to water-soluble Cu(II)). Alternatively, wash with 10% aqueous ethylenediamine (forms a blue water-soluble complex).
Analytical Benchmarks (QC)
When validating your isolated material, use these spectral fingerprints to confirm identity and purity.
| Technique | Feature | Expected Signal | Interpretation |
| ¹H NMR | Aldehyde Proton | Confirms oxidation state (CHO). | |
| ¹H NMR | Aromatic Protons | Two singlets (para) | Confirms 2,4,5-substitution pattern (protons at 3 and 6). |
| IR | Nitrile Stretch | 2220–2230 cm⁻¹ | Sharp, weak band. Absence indicates hydrolysis to amide. |
| IR | Carbonyl Stretch | 1680–1700 cm⁻¹ | Strong band. Shifted lower due to conjugation. |
| HPLC | Impurity A | RRT 0.85 | Unreacted Bromide (2-bromo-4,5-dimethoxybenzaldehyde). |
| HPLC | Impurity B | RRT 1.10 | Carboxylic Acid (oxidation of aldehyde). |
Safety & Compliance
-
Cyanide Hazard: Although CuCN is less volatile than NaCN, it releases HCN gas upon contact with strong acids. Never acidify the reaction mixture directly without oxidative quenching (bleach).
-
Waste Disposal: All aqueous waste from the Cyanation step must be treated as cyanide-contaminated. Treat with sodium hypochlorite (bleach) at pH > 10 before disposal.
References
-
Regioselectivity of Bromination
-
Rosenmund-von Braun Reaction Conditions
- Title: The Preparation of Nitriles
- Source:Organic Reactions, Vol 9.
- Relevance: Defines the standard CuCN/DMF protocol and workup procedures using FeCl3.
-
Link:
-
Palladium-Catalyzed Alternative
- Title: Conversion of Aryl Halides to Nitriles using Zn(CN)2 and Pd(0).
- Source:Tetrahedron Letters, 40(47), 8193-8195.
- Relevance: Provides the "GoodCat -> Palladium" altern
-
Link:
-
Compound Data & Safety
-
Title: 2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5).[3]
- Source: PubChem Compound Summary.
-
Link:
-
Sources
Technical Support Center: Stability Management of 2-Formyl-4,5-dimethoxybenzonitrile (FDMB)
Critical Decomposition Pathways (The "Why")
2-Formyl-4,5-dimethoxybenzonitrile (FDMB), also known as 6-formylveratronitrile, presents a unique stability challenge due to the ortho-relationship between the electrophilic formyl group (-CHO) and the electron-withdrawing nitrile group (-CN) on an electron-rich dimethoxybenzene scaffold.[1]
Understanding the three primary decomposition modes is essential for successful handling:
A. Autoxidation (The "Browning" Effect)
Like many electron-rich benzaldehydes, FDMB is susceptible to radical-initiated autoxidation.[1] Atmospheric oxygen reacts with the aldehydic C-H bond to form a peracid intermediate, which rapidly converts the aldehyde into 2-cyano-4,5-dimethoxybenzoic acid .[1]
-
Visual Indicator: The off-white/yellow solid turns dark brown or orange.[1]
-
Mechanism: Radical chain reaction accelerated by light and trace transition metals.
B. Base-Mediated Disproportionation (Cannizzaro Reaction)
FDMB is a non-enolizable aldehyde .[1] In the presence of strong bases (NaOH, KOH, alkoxides), it cannot form an enolate. Instead, it undergoes the Cannizzaro reaction, where one molecule is oxidized to the carboxylic acid and another is reduced to the alcohol (2-hydroxymethyl-4,5-dimethoxybenzonitrile).
-
Risk Factor: High pH (>11) aqueous or alcoholic environments.
C. Premature Cyclization
The ortho-nitrile group makes the aldehyde highly prone to cyclization with nucleophiles. If you are using amines (e.g., anilines, hydrazines) for a coupling reaction, the intermediate imine can nucleophilically attack the nitrile, forming isoquinoline or phthalazine derivatives immediately.
-
Note: While often the desired pathway, if this occurs during reagent mixing or storage, it constitutes "decomposition" of the starting material.
Troubleshooting Guide (Q&A)
Q1: My FDMB starting material has developed a brown crust. Is it usable?
Diagnosis: Autoxidation. Resolution:
-
Minor Discoloration: If the bulk is still off-white, recrystallize from Ethyl Acetate/Hexanes or Ethanol.
-
Severe Browning: Check purity via HPLC. If >5% benzoic acid derivative is present, purification is mandatory. The acid byproduct can catalyze further decomposition and interfere with base-catalyzed reactions.[1]
-
Prevention: Store under Argon/Nitrogen at 4°C.
Q2: I am running a condensation reaction in NaOH/Ethanol, but my yield is <50%. Where did the mass go?
Diagnosis: Cannizzaro Disproportionation.[2] Resolution:
-
Immediate Fix: Switch to a non-nucleophilic base (e.g., DBU,
) or a weaker base ( , Piperidine). -
Protocol Change: If hydroxide is required, add the FDMB last as a solution to the reaction mixture at low temperature (0°C) to minimize the concentration of free aldehyde in the presence of excess base.
Q3: I see a new peak in LCMS with M+16 mass shift. What is it?
Diagnosis: Oxidation to Carboxylic Acid (
-
Degas all reaction solvents.
-
Ensure the reaction vessel is purged with inert gas.
-
Check if your solvent (e.g., THF, Ether) contains peroxides, which rapidly oxidize FDMB.
Standard Operating Procedures (SOPs)
Protocol A: Inert Handling & Solvent Preparation
To prevent autoxidation and hydrolysis.
| Parameter | Specification | Reason |
| Storage Temp | 2°C – 8°C | Retards radical initiation rates.[1] |
| Atmosphere | Nitrogen or Argon | Displaces |
| Solvent Grade | Anhydrous, Inhibitor-free | Water promotes nitrile hydrolysis; Peroxides oxidize CHO.[1] |
| Light | Amber Glassware | UV light initiates radical formation. |
Step-by-Step Degassing (Sparging Method):
-
Place the solvent (e.g., DMF, Toluene) in a septum-sealed flask.
-
Insert a long needle connected to an inert gas source (Ar/
) directly into the liquid. -
Insert a short vent needle into the headspace.
-
Bubble gas vigorously for 15–20 minutes per liter of solvent.
-
Critical: Use this solvent immediately for dissolving FDMB.
Protocol B: Safe Reaction Setup (Base-Sensitive)
To prevent Cannizzaro disproportionation.
-
Charge Reactor: Add the nucleophile and base (e.g.,
) to the solvent first. -
Equilibrate: Bring the mixture to the desired temperature (prefer 0°C - 25°C; avoid reflux if possible).
-
Addition: Dissolve FDMB in a minimal amount of degassed solvent. Add this solution dropwise to the reactor.
-
Why? Keeping FDMB concentration low relative to the nucleophile favors the desired coupling over the bimolecular Cannizzaro reaction.
-
-
Quench: Upon completion, quench immediately with saturated
or dilute acid (pH ~6) to neutralize residual base.
Visualizing Stability & Workflows
Diagram 1: Decomposition Pathways
This flowchart illustrates the fate of FDMB under various stress conditions.
Caption: Chemical fate of FDMB upon exposure to air (oxidation), base (Cannizzaro), or amines (cyclization).[1]
Diagram 2: Safe Handling Workflow
A decision tree for preparing reactions involving FDMB.
Caption: Step-by-step workflow for assessing reagent quality and selecting the correct addition protocol.
References
-
Sigma-Aldrich. Product Specification: 2-Formyl-4,5-dimethoxybenzonitrile.[1][3] Link
-
Cannizzaro, S. (1853). "Ueber den der Benzoësäure entsprechenden Alkohol".[4] Liebigs Annalen, 88, 129–130. (Foundational mechanism for aldehyde disproportionation in base). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ChemicalBook. 2-Formyl-4,5-dimethoxybenzonitrile Properties and Safety. Link
-
RSC Green Chemistry. Autoxidation of benzaldehydes. (Mechanistic insight into radical oxidation of electron-rich aldehydes). Link
Sources
Technical Support Center: 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5)
Welcome to the technical support guide for 2-Formyl-4,5-dimethoxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-Formyl-4,5-dimethoxybenzonitrile?
For maximum long-term stability, the compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen or argon . It is supplied as a solid and should be kept in a tightly sealed container in a refrigerator designated for chemical storage.
Q2: Why are refrigeration and an inert atmosphere so critical for this specific molecule?
This recommendation is based on the compound's molecular structure, which features an aromatic aldehyde functional group.
-
Preventing Oxidation: The formyl (aldehyde) group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and ambient temperatures. The primary degradation product is the corresponding carboxylic acid (2-cyano-4,5-dimethoxybenzoic acid). Storing under an inert atmosphere displaces oxygen, effectively inhibiting this oxidative pathway.
-
Minimizing Thermal Degradation: Refrigeration at 4°C slows down the rate of all chemical reactions, including any potential degradation or side reactions. While the compound is reported as stable under normal conditions, low-temperature storage is a best practice for preserving the purity of valuable reagents over time.[1][2]
Q3: The solid material has developed a yellowish or brownish tint over time. What does this indicate and is it still usable?
A color change from its typical off-white or light-yellow appearance is often an indicator of degradation. The most probable cause is the slow oxidation of the aldehyde group, as mentioned above. The presence of these acidic impurities can interfere with subsequent reactions, acting as a catalyst for unwanted side reactions or altering reaction stoichiometry.
Whether the material is still usable depends on the sensitivity of your application. We strongly recommend performing a purity check before use. A simple Thin-Layer Chromatography (TLC) analysis against a known fresh sample or a more quantitative method like ¹H NMR or HPLC can determine the extent of degradation. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Q4: What are the primary chemical incompatibilities I should be aware of?
Based on the functional groups present, 2-Formyl-4,5-dimethoxybenzonitrile should be considered incompatible with:
-
Strong Oxidizing Agents: These will readily convert the aldehyde group to a carboxylic acid.
-
Strong Acids and Bases: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid.[1]
-
Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) will reduce the aldehyde group to an alcohol.
Q5: Which solvents are recommended for dissolving this compound?
While specific quantitative solubility data is not extensively published, based on its structure, 2-Formyl-4,5-dimethoxybenzonitrile is expected to be soluble in common polar aprotic organic solvents such as:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Acetonitrile (ACN)
It will likely have limited solubility in non-polar solvents like hexanes and very low solubility in water. For any new application, it is always advisable to perform a small-scale solubility test first.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Problem | Potential Cause | Suggested Solution & Explanation |
| Low or Inconsistent Reaction Yields | Compound Degradation: The most common cause is using a reagent that has partially oxidized. The aldehyde is a key reactive site, and its conversion to a carboxylic acid will render it inactive for many intended transformations (e.g., reductive amination, Wittig reactions). | 1. Verify Purity: Perform a TLC or ¹H NMR analysis. In the ¹H NMR spectrum, the aldehyde proton peak (typically ~10 ppm) will diminish, and new peaks may appear. 2. Use a Fresh Sample: If degradation is confirmed, use a new, unopened vial of the compound. 3. Proper Handling: When weighing and dispensing, work quickly and reseal the container promptly under an inert atmosphere to minimize exposure to air and moisture. |
| Formation of Unexpected Byproducts | Presence of Impurities: Acidic impurities from oxidation can catalyze side reactions. Reaction with Solvent: Protic solvents (like methanol or ethanol) could potentially form acetals with the aldehyde under certain catalytic conditions. | 1. Purify the Starting Material: If impurities are present, consider purification by column chromatography or recrystallization. 2. Choose an Appropriate Solvent: Use dry, aprotic solvents unless the reaction mechanism specifically requires a protic medium. Ensure solvents are of high purity. |
| Difficulty Dissolving the Solid | Incorrect Solvent Choice: The compound has specific solubility characteristics. Low Temperature: Solubility generally decreases at lower temperatures. | 1. Consult Solvent Guide: Refer to the FAQ on solvent selection. 2. Gentle Warming/Sonication: Gently warming the mixture or placing it in an ultrasonic bath can aid dissolution. Perform this under an inert atmosphere to prevent degradation. |
Visualized Workflows and Pathways
Potential Degradation Pathways
The primary stability concern for 2-Formyl-4,5-dimethoxybenzonitrile is the oxidation of the aldehyde group. Other pathways, such as nitrile hydrolysis, are generally less likely under standard storage and handling conditions but can occur under harsh chemical environments.
Caption: Primary degradation pathways for the title compound.
Troubleshooting Workflow for Inconsistent Results
When encountering issues in a reaction involving this reagent, a systematic approach can quickly identify the root cause.
Caption: Decision tree for troubleshooting experimental inconsistencies.
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting
This protocol is designed to maintain the integrity of the compound during handling and preparation of stock solutions.
-
Preparation: Move the sealed container of 2-Formyl-4,5-dimethoxybenzonitrile from the refrigerator (4°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.
-
Inert Atmosphere: Perform all weighing and transfers in a glove box or under a gentle stream of dry nitrogen or argon.
-
Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a tared vial.
-
Sealing: Immediately and tightly cap the stock container, purge the headspace with inert gas, and wrap the cap with parafilm for an extra seal before returning it to 4°C storage.
-
Stock Solutions: If preparing a stock solution, use a dry, aprotic solvent. Store the solution at low temperature (-20°C is preferable for solutions) in a tightly sealed vial with an inert gas headspace. Note that long-term stability in solution may be lower than in solid form.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., 1-2 mg/mL in ethyl acetate). If available, prepare a similar solution of a known fresh batch to use as a standard.
-
TLC Plate: Use a silica gel TLC plate.
-
Spotting: Carefully spot a small amount of your sample solution and the standard solution (if available) onto the baseline of the TLC plate.
-
Elution: Develop the plate in an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
A pure sample should show a single, well-defined spot.
-
A degraded sample will typically show a primary spot corresponding to the starting material and an additional, more polar spot (lower Rf value) corresponding to the oxidized carboxylic acid impurity. Streaking from the baseline can also indicate the presence of highly polar impurities.
-
References
Sources
Validation & Comparative
A Multi-faceted Spectroscopic Approach for the Structural Confirmation of 2-Formyl-4,5-dimethoxybenzonitrile
A Comparative Guide for Researchers
In the landscape of pharmaceutical synthesis and materials science, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 2-Formyl-4,5-dimethoxybenzonitrile (MW: 191.19 g/mol , Formula: C₁₀H₉NO₃) is a substituted benzonitrile derivative whose specific arrangement of functional groups—a formyl (aldehyde), a nitrile, and two methoxy groups on a benzene ring—demands a multi-technique analytical approach for unequivocal identification.
This guide provides an in-depth comparison of core spectroscopic methodologies—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will move beyond procedural descriptions to explain the causality behind data interpretation, offering a self-validating framework for analysis that empowers researchers to confirm their synthesis with confidence.
Deconstructing the Target: Key Structural Features
Before delving into the analytical techniques, it is crucial to identify the specific structural components of 2-Formyl-4,5-dimethoxybenzonitrile that each method will target.
-
Aromatic Ring: A 1,2,4,5-tetrasubstituted benzene ring.
-
Formyl Group (-CHO): An aldehyde functional group directly attached to the aromatic ring.
-
Nitrile Group (-C≡N): A cyano functional group also attached to the ring.
-
Methoxy Groups (-OCH₃): Two ether groups at positions 4 and 5.
-
Substitution Pattern: The specific ortho/meta/para relationships between the four substituents.
Our analytical goal is to obtain distinct, corroborating evidence for each of these features.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an indispensable first-pass technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For a molecule like 2-Formyl-4,5-dimethoxybenzonitrile, the IR spectrum provides rapid, diagnostic evidence for its core components.
Causality in IR Analysis
We select IR spectroscopy first because it quickly confirms the successful incorporation of the nitrile and formyl functionalities. The C≡N and C=O stretching vibrations appear in highly characteristic regions of the spectrum with strong, sharp absorbances, making them easy to identify.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature Confirmed |
| ~2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile Group |
| ~1700 - 1680 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) | Formyl Group |
| ~2850 & ~2750 | Medium, Sharp | C-H Stretch (Aldehydic Proton) | Formyl Group |
| ~3080 - 3010 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~1600 & ~1480 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |
| ~1270 & ~1030 | Strong | C-O Stretch (Aryl Ether) | Methoxy Groups |
Data compiled from standard IR correlation tables and analysis of similar structures.[1][2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small, solid, dry sample of the purified compound directly onto the diamond crystal of the ATR accessory. No solvent is required.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).
-
Data Acquisition: Lower the ATR anvil to ensure firm contact with the sample. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform an automatic background subtraction using the instrument software.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for ATR-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei. It is the gold standard for determining the precise connectivity of atoms.
A. ¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Causality in ¹H NMR Analysis
For 2-Formyl-4,5-dimethoxybenzonitrile, the substitution pattern leads to a simple, highly informative spectrum. The two aromatic protons are isolated from each other, appearing as distinct singlets, which immediately confirms the 1,2,4,5-substitution. The aldehydic proton's characteristic downfield shift is unambiguous proof of the formyl group.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Feature Confirmed |
| ~10.4 | Singlet (s) | 1H | -CHO | Formyl Proton |
| ~7.5 | Singlet (s) | 1H | Ar-H (position 6) | Aromatic Ring & Substitution |
| ~7.1 | Singlet (s) | 1H | Ar-H (position 3) | Aromatic Ring & Substitution |
| ~4.0 | Singlet (s) | 3H | -OCH₃ | Methoxy Group 1 |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methoxy Group 2 |
Predicted shifts based on analogous compounds and standard chemical shift tables.[3][4]
B. ¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their functional group type.
Causality in ¹³C NMR Analysis
The ¹³C NMR spectrum is essential for confirming the carbon backbone. The presence of ten distinct signals validates the molecular formula. The chemical shifts of the formyl carbon (~190 ppm), nitrile carbon (~115 ppm), and the six unique aromatic carbons provide complementary evidence to the IR and ¹H NMR data.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Structural Feature Confirmed |
| ~190 | C=O (Aldehyde) | Formyl Group |
| ~155 - 145 | Ar-C (quaternary, C-O) | Aromatic Ring, Methoxy Attachment |
| ~135 - 125 | Ar-C (quaternary, C-CHO) | Aromatic Ring, Formyl Attachment |
| ~115 - 105 | Ar-CH & Ar-C (quaternary, C-CN) | Aromatic Ring, Nitrile Attachment |
| ~115 | C≡N (Nitrile) | Nitrile Group |
| ~56 | -OCH₃ | Methoxy Groups |
Predicted shifts based on standard chemical shift tables.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" to the deuterium signal of the solvent. The field is then "shimmed" to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves a 90° pulse and acquisition over a spectral width of -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires significantly more scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. The spectral width is typically 0 to 200 ppm.[1]
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
Diagram: NMR Analysis Workflow
Caption: General workflow for NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Causality in MS Analysis
We use high-resolution mass spectrometry (HRMS) to provide the ultimate confirmation of the elemental composition. Obtaining a mass that matches the calculated value for C₁₀H₉NO₃ to within a few parts per million (ppm) is exceptionally strong evidence for the correct molecular formula, ruling out alternative structures with the same nominal mass.
Expected Mass Spectrometry Data
| m/z Value | Ion | Significance |
| 191.0582 | [M]⁺ | Molecular Ion Peak (verifies MW of 191.19) |
| 176.0347 | [M - CH₃]⁺ | Loss of a methyl group from a methoxy moiety |
| 162.0555 | [M - CHO]⁺ | Loss of the formyl group |
Exact masses are calculated for the most abundant isotopes.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Data Acquisition: Infuse the sample solution into an ESI mass spectrometer. The instrument settings (e.g., capillary voltage, gas flow) are optimized to achieve a stable signal. Data is acquired over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or protonated species [M+H]⁺) and compare its measured m/z value to the theoretical value for the proposed structure.
Comparative Analysis: A Symphony of Techniques
No single technique provides the complete picture. Their power lies in their synergy.
| Technique | Primary Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| IR Spectroscopy | Functional Groups | Unambiguous, rapid detection of C≡N and C=O groups. | Provides no information on the connectivity or substitution pattern of the aromatic ring. |
| ¹H NMR | Proton environments, connectivity | Precisely defines the 1,2,4,5-substitution pattern through singlet aromatic signals. Confirms all proton-containing groups. | Does not directly observe non-protonated carbons (e.g., C≡N, quaternary aromatic carbons). |
| ¹³C NMR | Unique carbon environments | Confirms the total number of carbons and the presence of all functional group carbons (aldehyde, nitrile, ether, aromatic). | Can be time-consuming to acquire; does not provide connectivity information on its own. |
| Mass Spectrometry | Molecular Weight, Formula | Provides definitive confirmation of the molecular formula (via HRMS). Fragmentation supports functional group assignments. | Isomerism: Cannot distinguish between positional isomers (e.g., 2-Formyl-3,4-dimethoxybenzonitrile) based on molecular weight alone. |
The Self-Validating System: The true trustworthiness of the structural assignment comes from the corroboration of data. IR confirms an aldehyde and a nitrile are present. ¹H NMR confirms the aldehyde proton and the specific substitution pattern that places all functional groups on the ring. ¹³C NMR confirms the carbon count for all these groups. Finally, HRMS confirms the elemental composition that perfectly matches the structure pieced together by IR and NMR. This cross-validation is the hallmark of rigorous structural elucidation.
References
-
PrepChem. (2019). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]3]
-
NIST. (n.d.). 2,6-Dimethoxybenzonitrile. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]2]
-
University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]5]
Sources
Analytical Methods for the Characterization of 2-Formyl-4,5-dimethoxybenzonitrile: A Comprehensive Comparison Guide
Executive Summary
The rigorous characterization of highly functionalized pharmaceutical building blocks is a critical prerequisite for downstream drug development. 2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5) is a versatile intermediate featuring three distinct reactive moieties: a formyl group (aldehyde), a nitrile group (cyano), and two electron-donating methoxy groups on a benzene scaffold.
This guide provides an objective, comparative analysis of the analytical modalities used to characterize this compound. By evaluating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Solid-State techniques (FTIR/XRD), we establish self-validating workflows that ensure structural integrity, regiochemical purity, and regulatory compliance.
Comparative Analysis of Analytical Modalities
Selecting the appropriate analytical technique requires balancing sensitivity, structural specificity, and throughput. Table 1 objectively compares the performance of primary analytical methods for characterizing 2-Formyl-4,5-dimethoxybenzonitrile.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Primary Application | Sensitivity (LOD/LOQ) | Structural Specificity | Destructive? | Regulatory Framework |
| HPLC-UV/MS | Purity profiling, mass confirmation | High (ng/mL) | Moderate (Retention time + m/z) | Yes | USP <621>, ICH Q2(R2) |
| 1H/13C NMR | Absolute regiochemical elucidation | Low (µg/mL) | Very High (Atomic connectivity) | No | USP <761> |
| GC-MS | Volatile impurity profiling | High (ng/mL) | High (Fragmentation pattern) | Yes | USP <621> |
| ATR-FTIR | Functional group verification | Moderate (Solid) | Moderate (Vibrational modes) | No | USP <854> |
| Single-Crystal XRD | 3D conformation, crystal packing | N/A (Single crystal) | Absolute (3D spatial coordinates) | No | USP <941> |
Mechanistic Insights & Experimental Workflows
To guarantee trustworthiness, every protocol described below is designed as a self-validating system , incorporating internal controls and system suitability testing (SST) to prevent false positives or analytical artifacts.
Solution-State Purity & Mass Profiling (HPLC-UV/MS)
The Causality of Method Design: The presence of highly polar nitrile (-C≡N) and formyl (-CHO) groups can lead to secondary interactions with unendcapped silanols on traditional silica columns, causing severe peak tailing. To mitigate this, we utilize a superficially porous particle (SPP) C18 column with high-density endcapping. A slightly acidic mobile phase (0.1% formic acid) suppresses silanol ionization, ensuring sharp, symmetrical peaks while maintaining compatibility with positive electrospray ionization (ESI+) for downstream MS detection. Under the modernized USP <621> guidelines, transitioning from totally porous to SPP columns is an allowable adjustment that enhances throughput without requiring full revalidation[1].
Self-Validating Protocol:
-
Mobile Phase Preparation:
-
Channel A: 0.1% Formic Acid in LC-MS grade Water.
-
Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Column Selection: C18 SPP Column (100 mm × 4.6 mm, 2.7 µm).
-
Gradient Elution: 5% B to 95% B over 10 minutes at a flow rate of 1.2 mL/min.
-
Detection: Photodiode Array (PDA) at 254 nm and 280 nm; MS in ESI+ mode (Expected m/z for [M+H]+ is 192.18).
-
System Suitability Testing (SST): Prior to sample analysis, inject a reference standard solution (10 µg/mL) in quintuplicate. The system is validated only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the resolution (Rs) between the API and its primary oxidative degradant (the corresponding carboxylic acid) is ≥ 2.0.
Caption: ICH Q2(R2) lifecycle validation pathway for the HPLC-UV analytical procedure.
The validation of this procedure must strictly adhere to the parameters outlined in the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose[2].
Regiochemical Elucidation (1H and 13C NMR)
The Causality of Method Design: Differentiating 2-Formyl-4,5-dimethoxybenzonitrile from its regioisomers (e.g., 3,4-dimethoxy derivatives) requires precise mapping of the aromatic protons. Because the compound is a 1,2,4,5-tetrasubstituted benzene, the two remaining aromatic protons are located at positions 3 and 6. Being para to each other, they do not exhibit typical ortho (J ≈ 8 Hz) or meta (J ≈ 2 Hz) coupling. Instead, they will appear as two distinct, sharp singlets in the 1H NMR spectrum.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Acquisition Parameters: 400 MHz for 1H (16 scans, 10s relaxation delay to ensure complete longitudinal relaxation); 100 MHz for 13C (256 scans).
-
Internal Validation: Set the TMS internal standard strictly to 0.00 ppm. The integration ratio of the aldehyde proton (~10.2 ppm, singlet) to the two aromatic protons (~7.2 - 7.5 ppm, singlets) must equal exactly 1:1:1. Any deviation indicates incomplete relaxation or the presence of co-eluting impurities, invalidating the quantitative reliability of the spectrum.
Solid-State Characterization (FTIR & Single-Crystal XRD)
The Causality of Method Design: Recent crystallographic studies on dimethoxybenzene derivatives highlight the critical role of intermolecular interactions, such as C-H···O hydrogen bonding, in determining thermodynamic stability and crystal packing[3]. For 2-Formyl-4,5-dimethoxybenzonitrile, ATR-FTIR provides rapid, non-destructive verification of the solid-state form by probing the distinct stretching frequencies of the highly polar functional groups.
Self-Validating Protocol:
-
Background Validation: Collect a background spectrum of the clean diamond ATR crystal immediately prior to sample analysis. The background must exhibit no extraneous peaks above the noise threshold, ensuring the optical path is free of contamination.
-
FTIR Acquisition: Place 2-3 mg of solid powder onto the ATR crystal. Apply consistent pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Diagnostic Markers: Validate the structure by confirming the presence of the sharp nitrile stretch (-C≡N) at ~2220 cm⁻¹, the strong aldehyde carbonyl stretch (-C=O) at ~1690 cm⁻¹, and the asymmetric ether stretches (-C-O-C) at ~1250 cm⁻¹.
Caption: Multi-modal analytical workflow for comprehensive compound characterization.
References
Sources
A Comparative Guide to the HPLC-Based Purity Validation of 2-Formyl-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Formyl-4,5-dimethoxybenzonitrile. This critical intermediate in pharmaceutical synthesis demands rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in scientific principles and practical expertise, empowering you to make informed decisions in your analytical workflow.
The Criticality of Purity for 2-Formyl-4,5-dimethoxybenzonitrile
2-Formyl-4,5-dimethoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive aldehyde, a nitrile group, and a substituted benzene ring, makes it susceptible to the formation of process-related impurities and degradation products. Even trace levels of these impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a robust, validated, and stability-indicating HPLC method is not just a regulatory requirement but a scientific necessity.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for the accurate and reliable determination of 2-Formyl-4,5-dimethoxybenzonitrile purity. Given the lack of a standardized pharmacopeial monograph for this specific intermediate, this guide proposes and compares two robust Reversed-Phase HPLC (RP-HPLC) methods, drawing on established principles for the analysis of structurally similar compounds like veratraldehyde and other substituted benzonitriles.
Method A: Isocratic Elution for Routine Quality Control
This method is designed for rapid and routine quality control analysis where the primary goal is to quantify the main component and known, well-separated impurities.
Method B: Gradient Elution for Comprehensive Impurity Profiling and Stability Assessment
This method is tailored for in-depth impurity profiling, forced degradation studies, and validation of the analytical procedure as stability-indicating. The gradient elution allows for the separation of a wider range of impurities with varying polarities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale for Selection |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | C18 columns are the workhorse of RP-HPLC, offering excellent retention and separation for moderately polar compounds like our analyte. The longer column in Method A provides higher resolution for isocratic separation, while the shorter column with smaller particles in Method B is ideal for faster gradient runs. |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower UV cutoff. Formic acid is added to control the pH and improve peak symmetry by suppressing the ionization of any acidic or basic functional groups. |
| Elution Mode | Isocratic | Gradient | Isocratic elution is simpler and more robust for routine analysis. Gradient elution is necessary to resolve a wider range of impurities with different polarities that may be present, especially in forced degradation samples. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | These flow rates are typical for the respective column dimensions and provide a good balance between analysis time and separation efficiency. |
| Detection | UV at 280 nm | UV at 280 nm | The dimethoxy-substituted benzonitrile structure is expected to have a strong UV absorbance around this wavelength, providing good sensitivity for both the main component and related impurities. |
| Column Temp. | 30 °C | 35 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
Experimental Protocols
The following detailed protocols are provided as a self-validating system. Adherence to these steps, including system suitability checks, ensures the trustworthiness of the generated data.
Protocol 1: HPLC Method Validation Workflow
This workflow outlines the comprehensive process for validating the chosen HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for HPLC Method Validation.
Step 1: System Suitability Before any sample analysis, the suitability of the chromatographic system must be established.
-
Preparation: Prepare a standard solution of 2-Formyl-4,5-dimethoxybenzonitrile at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Injections: Make at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 2.0.
-
The theoretical plates (N) should be ≥ 2000.
-
Step 2: Forced Degradation Studies (Specificity) To demonstrate the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products.
-
Acid Hydrolysis: Treat a solution of the analyte with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks.
Step 3: Linearity and Range This establishes the relationship between the concentration of the analyte and the detector response.
-
Preparation: Prepare a series of at least five standard solutions of 2-Formyl-4,5-dimethoxybenzonitrile over a concentration range of 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Analysis: Inject each standard solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Step 4: Accuracy and Precision Accuracy demonstrates the closeness of the measured value to the true value, while precision measures the repeatability of the method.
-
Accuracy (Recovery): Spike a placebo (if applicable) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze in triplicate and calculate the percent recovery. The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze at least six replicate preparations of a homogeneous sample at 100% of the test concentration. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by injecting a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Step 6: Robustness This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Variations: Introduce small changes to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analysis: Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the established criteria.
Potential Impurities and Degradation Products
A thorough understanding of the synthetic route and the chemical nature of 2-Formyl-4,5-dimethoxybenzonitrile is crucial for anticipating potential impurities.
Process-Related Impurities: A common synthetic route involves the Vilsmeier-Haack formylation of 3,4-dimethoxybenzonitrile. Potential impurities from this process include:
-
Unreacted Starting Material: 3,4-dimethoxybenzonitrile.
-
Isomeric Products: Formation of other formylated isomers, although the directing effects of the methoxy groups favor the 2-position.
-
By-products from the Vilsmeier Reagent: Residual reagents or their decomposition products.
Degradation Products: Forced degradation studies help to identify potential degradation products that could form during storage or handling.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-carboxy-4,5-dimethoxybenzonitrile.
-
Hydrolysis Products: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide (2-formyl-4,5-dimethoxybenzamide) and subsequently the carboxylic acid.
Caption: Potential Impurities and Degradation Products.
Conclusion
The purity of 2-Formyl-4,5-dimethoxybenzonitrile is a critical parameter that directly influences the quality and safety of the final pharmaceutical product. This guide has provided a comparative framework for selecting and validating a suitable HPLC method for its purity determination. The choice between an isocratic method for routine QC and a gradient method for comprehensive profiling depends on the specific analytical needs. By following the detailed protocols and understanding the potential impurities, researchers and drug development professionals can confidently establish a robust and reliable analytical method that ensures the integrity of their synthetic intermediates and contributes to the overall quality of the final drug substance.
References
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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SIELC Technologies. (2018, February 19). Veratraldehyde. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44-54.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 947-953.
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U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics; Draft Guidance for Industry. Federal Register. Retrieved from [Link]
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MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]
- Hemdan, A., Omar, A. E., Farouk, M., Shereen, M. T., & Mostafa, A. S. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Insights, 11, 112.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
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SIELC Technologies. (n.d.). Separation of 4-Chlorobutyl 3,4-dimethoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
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Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
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- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
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PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]
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ResearchGate. (2012). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [https://www.researchgate.net/publication/287320076_A_study_on_synthesis_of_3_5-dimethyl-4-hydroxybenzonitrile]([Link]
A Comparative Guide to Formylating Agents for the Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile
Introduction
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The benzonitrile derivative, 4,5-dimethoxybenzonitrile, serves as a valuable starting material, and its formylation to 2-formyl-4,5-dimethoxybenzonitrile unlocks a gateway to a diverse array of complex molecular architectures. This aldehyde functionality is a versatile handle for subsequent transformations, including the construction of heterocyclic rings, the installation of various pharmacophores, and the synthesis of advanced materials. The choice of formylating agent is a critical decision in the synthetic pathway, directly impacting yield, purity, scalability, and safety.
This in-depth technical guide provides a comparative analysis of common formylating agents for the electrophilic aromatic substitution on 4,5-dimethoxybenzonitrile. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative summary to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic needs.
Comparative Analysis of Formylating Agents
The electron-rich nature of the 4,5-dimethoxybenzonitrile ring, due to the activating effect of the two methoxy groups, makes it amenable to electrophilic aromatic substitution. The primary challenge lies in achieving regioselective formylation at the C2 position, ortho to one of the methoxy groups and meta to the nitrile.
Rieche Formylation: Dichloromethyl Methyl Ether (DCME) with Titanium Tetrachloride (TiCl₄)
The Rieche formylation is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] It employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[4][5]
Mechanism:
The reaction is initiated by the coordination of the Lewis acid (TiCl₄) to the DCME, which facilitates the formation of a highly electrophilic dichloromethyl cation equivalent. This electrophile then attacks the electron-rich aromatic ring of 4,5-dimethoxybenzonitrile. The resulting intermediate is subsequently hydrolyzed during workup to yield the desired aldehyde. The regioselectivity is often influenced by the coordination of the Lewis acid with the methoxy groups on the aromatic ring, which can direct the electrophilic attack to the ortho position.[6][7][8]
Experimental Protocol (Representative):
A solution of 4,5-dimethoxybenzonitrile (1 equivalent) in dry dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen). Titanium tetrachloride (2.2 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes. Dichloromethyl methyl ether (1.1 equivalents) is then added slowly, and the reaction is stirred for an additional 1-2 hours at 0 °C. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Advantages and Disadvantages:
-
High Reactivity and Yield: The Rieche formylation is generally a high-yielding reaction for activated aromatic substrates.[6]
-
Good Regioselectivity: The use of a chelating Lewis acid like TiCl₄ can promote ortho-formylation.[7]
-
Safety Concerns: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.
-
Harsh Conditions: The use of a strong and moisture-sensitive Lewis acid like TiCl₄ requires strictly anhydrous conditions.
Vilsmeier-Haack Reaction: Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reactive electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).
Mechanism:
The reaction begins with the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃. This reagent then attacks the electron-rich C2 position of 4,5-dimethoxybenzonitrile. The resulting iminium salt intermediate is hydrolyzed during aqueous workup to afford the aldehyde.
Experimental Protocol (Representative):
In a three-necked flask, N,N-dimethylformamide (3 equivalents) is cooled to 0 °C. Phosphorus oxychloride (1.2 equivalents) is added dropwise with stirring, keeping the temperature below 10 °C. The mixture is then stirred for 30 minutes at room temperature to form the Vilsmeier reagent. A solution of 4,5-dimethoxybenzonitrile (1 equivalent) in DMF is added, and the reaction mixture is heated to 60-80 °C for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Advantages and Disadvantages:
-
Readily Available and Inexpensive Reagents: DMF and POCl₃ are common and affordable laboratory reagents.
-
Milder than Rieche Formylation: While still requiring careful handling, the reagents are generally considered less hazardous than DCME.
-
Moderate Yields: Yields can be variable and are often moderate.
-
Potential for Side Reactions: For highly activated systems, over-reactivity or side reactions can occur.
Duff Reaction: Hexamethylenetetramine (HMTA)
The Duff reaction is a classic method for the formylation of highly activated aromatic compounds, particularly phenols.[11][12] It utilizes hexamethylenetetramine (HMTA) as the source of the formyl group in an acidic medium, such as acetic acid or trifluoroacetic acid.[13]
Mechanism:
The Duff reaction proceeds through a complex mechanism.[11] Under acidic conditions, HMTA generates an iminium ion electrophile. This electrophile attacks the aromatic ring in an electrophilic aromatic substitution. The resulting intermediate undergoes a series of steps, including an intramolecular redox reaction, and is finally hydrolyzed to yield the aldehyde.[11] The reaction typically shows a preference for ortho-formylation in phenols.[12]
Experimental Protocol (Representative):
A mixture of 4,5-dimethoxybenzonitrile (1 equivalent), hexamethylenetetramine (2 equivalents), and a solvent such as trifluoroacetic acid or a mixture of acetic acid and glycerol is heated to 80-100 °C for several hours. The reaction mixture is then cooled and hydrolyzed by the addition of dilute sulfuric acid. The product is typically isolated by steam distillation or extraction with an organic solvent. Further purification is achieved by recrystallization or column chromatography.
Advantages and Disadvantages:
-
Use of a Stable, Non-toxic Reagent: HMTA is a stable and relatively safe solid.
-
Generally Low Yields: The Duff reaction is often characterized by low to moderate yields.[14]
-
High Temperatures Required: The reaction often requires elevated temperatures.
-
Limited Substrate Scope: It is most effective for highly activated substrates like phenols. Its efficiency with benzonitrile derivatives may be lower.
Data Summary and Comparison
| Feature | Rieche Formylation (DCME/TiCl₄) | Vilsmeier-Haack Reaction (POCl₃/DMF) | Duff Reaction (HMTA) |
| Formylating Agent | Dichloromethyl methyl ether | Vilsmeier Reagent (from POCl₃/DMF) | Hexamethylenetetramine |
| Typical Yield | High | Moderate | Low to Moderate |
| Regioselectivity | Good (often ortho-directing) | Moderate to Good | Good (often ortho-directing for phenols) |
| Reaction Conditions | Anhydrous, low temperature | Moderate to elevated temperature | Elevated temperature |
| Reagent Hazards | DCME is a potent carcinogen | POCl₃ is corrosive and reacts violently with water | HMTA is relatively low hazard |
| Ease of Handling | Requires specialized handling due to toxicity and moisture sensitivity | Standard laboratory procedures | Relatively straightforward |
Visualization of Reaction Pathways and Workflow
Reaction Mechanisms
Caption: Mechanism of the Rieche Formylation.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: Mechanism of the Duff Reaction.
General Experimental Workflow
Caption: A generalized workflow for a formylation reaction.
Conclusion and Recommendations
The selection of an appropriate formylating agent for 4,5-dimethoxybenzonitrile is a balance of desired yield, regioselectivity, safety, and available resources.
-
For high-yield and regioselective synthesis where stringent safety protocols can be implemented, the Rieche formylation with dichloromethyl methyl ether and titanium tetrachloride is likely the most effective choice. The potential for high ortho-selectivity makes it particularly attractive for producing 2-formyl-4,5-dimethoxybenzonitrile.
-
The Vilsmeier-Haack reaction represents a practical and versatile alternative with a more favorable safety profile than the Rieche method. While yields may be more moderate, the use of common and inexpensive reagents makes it a workhorse in many synthetic laboratories.
-
The Duff reaction , while employing the safest formylating agent, is generally the least efficient for this type of substrate and is likely to result in lower yields. It would be a less favorable choice unless specific circumstances necessitate avoiding the other, more reactive reagents.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the safety infrastructure available to the researcher. It is recommended to perform small-scale trial reactions to determine the most effective method for the specific application.
References
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963*. [Link]
-
Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422*. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122*. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Rieche Formylation. Retrieved from [Link]
-
MDPI. (2015, March 26). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
- Google Patents. (2016, August 18). Process for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.
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Organic Syntheses. (n.d.). Veratronitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Aminoveratrole. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ortho-Formylation of Phenols. Retrieved from [Link]
-
Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2012, July 22). Less common formylation. Retrieved from [Link]
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assessing the regioselectivity of reactions with 2-Formyl-4,5-dimethoxybenzonitrile
As a Senior Application Scientist, evaluating the regioselectivity of bifunctional building blocks is critical for designing efficient, scalable synthetic routes in drug discovery. 2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5) is a highly valuable ortho-substituted aromatic scaffold. It possesses two distinct electrophilic centers: a highly reactive formyl group (sp² hybridized) and a less reactive nitrile group (sp hybridized). The presence of the electron-donating methoxy groups at the 4- and 5-positions subtly dampens the overall electrophilicity of the ring via resonance, preventing uncontrolled polymerization and allowing for highly precise, regioselective transformations.
This guide objectively compares the performance of 2-Formyl-4,5-dimethoxybenzonitrile across three distinct synthetic alternatives, providing causality-driven protocols and self-validating experimental frameworks.
Mechanistic Causality: Divergent Regioselective Pathways
The core challenge in utilizing 2-Formyl-4,5-dimethoxybenzonitrile lies in controlling whether a nucleophile attacks only the aldehyde (chemoselective addition) or attacks the aldehyde followed by an intramolecular trapping by the nitrile (cascade cyclization).
Because the polarized C=O bond has a lower lowest unoccupied molecular orbital (LUMO) than the C≡N bond, kinetic attack invariably occurs at the formyl carbon. By manipulating the basicity of the reaction environment and the nature of the nucleophile, we can dictate the secondary fate of the intermediate. For instance, 1 leverage this kinetic preference to form complex isoindolin-1-ones without the need for transition metal catalysts [1]. Conversely,2 offer a modern, green alternative for synthesizing N-aryl isoindolinones by generating reactive intermediates via anodic oxidation [2].
Divergent regioselective reaction pathways of 2-Formyl-4,5-dimethoxybenzonitrile.
Comparative Performance Analysis
To select the optimal synthetic route, researchers must weigh chemoselectivity against structural complexity. The table below summarizes the quantitative performance of 2-Formyl-4,5-dimethoxybenzonitrile across three standard methodologies.
| Synthetic Methodology | Reagents & Conditions | Primary Target Site | Secondary Target Site | Yield Range | Key Advantage / Limitation |
| Chemoselective Addition | NaBH₄ or RMgX, THF, 0 °C | Formyl (-CHO) | None (Nitrile intact) | 85–95% | Advantage: Preserves nitrile for downstream cross-coupling.Limitation: Does not build heterocyclic complexity. |
| Base-Promoted Cascade | Sulfonyl pronucleophiles, K₂CO₃, DMF, 50 °C | Formyl (-CHO) | Nitrile (-CN) | 70–99% | Advantage: Metal-free, one-pot synthesis of tetrasubstituted lactams.Limitation: Requires activated methylene substrates. |
| Electrochemical Tandem | Anilines, e⁻ cell, Et₄NBF₄, CH₃CN, RT | Formyl (-CHO) | Nitrile (-CN) | 60–80% | Advantage: Green chemistry; avoids harsh chemical oxidants.Limitation: Requires specialized potentiostat equipment. |
Note: While3 to an amide/carboxylic acid is a known side reaction in basic media, the intramolecular cyclization is kinetically favored, rendering hydrolysis a negligible background process under controlled conditions [3].
Self-Validating Experimental Protocol: Base-Promoted Cascade Cyclization
The following protocol details the synthesis of 3-methyleneisoindolin-1-ones. This workflow is designed as a self-validating system: the success of the initial Knoevenagel condensation dictates the viability of the subsequent cyclization, with built-in analytical checkpoints to confirm regioselectivity.
Step-by-step self-validating workflow for cascade cyclization.
Step-by-Step Methodology
1. Reactant Preparation & Solvation
-
Action: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 mmol of 2-Formyl-4,5-dimethoxybenzonitrile and 1.2 mmol of ((chloromethyl)sulfonyl)benzene in 5.0 mL of anhydrous DMF.
-
Causality: DMF is selected for its high dielectric constant, which stabilizes the anionic intermediates formed during the cascade. The methoxy groups on the substrate increase solubility compared to unsubstituted analogs.
2. Base Addition
-
Action: Add 2.0 mmol of finely powdered anhydrous K₂CO₃ to the stirring solution.
-
Causality: K₂CO₃ is chosen specifically because it is basic enough to deprotonate the active methylene of the pronucleophile, but not aggressive enough to trigger premature intermolecular alkaline hydrolysis of the nitrile group [3].
3. Thermal Cyclization
-
Action: Elevate the reaction temperature to 50 °C and stir for 24–48 hours.
-
Causality: While the initial nucleophilic attack on the highly electrophilic aldehyde is rapid at room temperature, the subsequent intramolecular attack of the resulting alkoxide/carbanion onto the sp-hybridized nitrile carbon requires thermal energy to overcome the transition state ring strain.
4. In-Process Validation (Checkpoint)
-
Action: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2).
-
Validation Logic: The starting material (2-Formyl-4,5-dimethoxybenzonitrile) is highly UV-active. The disappearance of this spot and the emergence of a lower-Rf, highly fluorescent product spot confirms that the aldehyde has been fully consumed. If the aldehyde spot persists, the initial nucleophilic addition has failed, and cyclization cannot occur.
5. Workup and Isolation
-
Action: Quench the reaction with ice water (15 mL) to precipitate the crude product. Filter, wash with cold water, and purify via flash column chromatography.
6. Structural Verification (Regioselectivity Confirmation)
-
Action: Analyze the purified product via ¹H and ¹³C NMR.
-
Validation Logic: The ¹H NMR spectrum must show the complete disappearance of the characteristic aldehyde proton singlet at ~10.2 ppm. Crucially, the appearance of a broad singlet at ~8.5–9.0 ppm (corresponding to the newly formed lactam NH) definitively proves that the nitrile group was successfully attacked in the secondary cascade step, validating the regioselective formation of the isoindolinone ring.
References
- Macchia, A., Summa, F. F., Di Mola, A., Tedesco, C., Pierri, G., Ofial, A. R., Monaco, G., & Massa, A. (2022). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health (NIH) / PMC.
- MDPI. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules.
- Bowden, K., Hiscocks, S. P., & Reddy, M. K. (1998). Reactions of carbonyl compounds in basic solutions. Part 28. The alkaline hydrolysis of 2-formylbenzonitrile and related compounds. Royal Society of Chemistry (RSC).
Sources
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- 3. Reactions of carbonyl compounds in basic solutions. Part 28. 1 The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamid ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A608118E [pubs.rsc.org]
A Versatile Building Block: A Comparative Guide to the Applications of 2-Formyl-4,5-dimethoxybenzonitrile in Heterocyclic Synthesis
For Immediate Release
A Comprehensive Analysis of 2-Formyl-4,5-dimethoxybenzonitrile as a Key Intermediate for the Synthesis of Bioactive Heterocycles, Offering Researchers a Comparative Assessment of its Synthetic Utility.
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and efficient synthesis of novel heterocyclic scaffolds are of paramount importance. Among the myriad of available starting materials, 2-Formyl-4,5-dimethoxybenzonitrile, also known as 3-cyano-4,5-dimethoxybenzaldehyde, has emerged as a highly versatile and valuable building block. Its unique trifunctionalized aromatic core, featuring an aldehyde, a nitrile, and two methoxy groups, provides a powerful platform for the construction of a diverse array of complex molecular architectures, particularly isoquinoline and quinazoline derivatives, which are prevalent in numerous biologically active compounds.
This technical guide presents a comprehensive literature review of the applications of 2-Formyl-4,5-dimethoxybenzonitrile in the synthesis of bioactive molecules. It provides an objective comparison of its performance with alternative synthetic precursors and offers supporting experimental insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of 2-Formyl-4,5-dimethoxybenzonitrile
The strategic placement of the formyl, cyano, and dimethoxy functionalities on the benzene ring makes 2-Formyl-4,5-dimethoxybenzonitrile an ideal precursor for several classical and modern synthetic transformations. The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution reactions, while the aldehyde and nitrile groups serve as versatile handles for cyclization reactions.
Core Application: The Synthesis of Isoquinoline Scaffolds
A primary application of 2-Formyl-4,5-dimethoxybenzonitrile lies in the synthesis of substituted isoquinolines, a core structural motif in many alkaloids and pharmacologically active compounds. Two prominent named reactions, the Pictet-Spengler and Pomeranz-Fritsch reactions, are particularly well-suited for this purpose.
The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. 2-Formyl-4,5-dimethoxybenzonitrile serves as the aldehyde component, leading to the formation of 1-cyano-6,7-dimethoxytetrahydroisoquinolines. The nitrile group at the 1-position offers a valuable handle for further functionalization, providing access to a wide range of derivatives.
Experimental Protocol: Pictet-Spengler Synthesis of 1-Cyano-6,7-dimethoxy-tetrahydroisoquinoline
-
Reaction Setup: To a solution of homoveratrylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add 2-Formyl-4,5-dimethoxybenzonitrile (1.0-1.2 equivalents).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-cyano-6,7-dimethoxytetrahydroisoquinoline.
Logical Relationship: Pictet-Spengler Reaction
Caption: Pictet-Spengler synthesis of a tetrahydroisoquinoline.
The Pomeranz-Fritsch Reaction: A Route to Aromatic Isoquinolines
The Pomeranz-Fritsch reaction provides a direct route to aromatic isoquinolines. It involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes acid-catalyzed cyclization and aromatization.[1][2][3][4] The use of 2-Formyl-4,5-dimethoxybenzonitrile in this reaction would yield 6,7-dimethoxyisoquinoline-1-carbonitrile.
Experimental Protocol: Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline-1-carbonitrile
-
Schiff Base Formation: Condense 2-Formyl-4,5-dimethoxybenzonitrile (1.0 equivalent) with aminoacetaldehyde diethyl acetal (1.0-1.2 equivalents) in a suitable solvent like ethanol or toluene, often with azeotropic removal of water.
-
Cyclization and Aromatization: Treat the resulting Schiff base intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice and neutralizing it with a base (e.g., aqueous ammonia).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or crystallization to obtain 6,7-dimethoxyisoquinoline-1-carbonitrile.
Logical Relationship: Pomeranz-Fritsch Reaction
Caption: Pomeranz-Fritsch synthesis of an isoquinoline.
Comparative Performance and Alternative Reagents
The utility of 2-Formyl-4,5-dimethoxybenzonitrile can be benchmarked against other substituted benzaldehydes in these classical reactions. The presence of the electron-donating methoxy groups generally facilitates the electrophilic cyclization step in both the Pictet-Spengler and Pomeranz-Fritsch reactions, often leading to higher yields and milder reaction conditions compared to benzaldehydes bearing electron-withdrawing groups.
| Starting Aldehyde | Reaction | Product | Typical Yield (%) | Reference |
| Benzaldehyde | Pomeranz-Fritsch | Isoquinoline | Moderate | [5] |
| 3,4-Dimethoxybenzaldehyde | Pomeranz-Fritsch | 6,7-Dimethoxyisoquinoline | 80 | [5] |
| 3-Ethoxybenzaldehyde | Pomeranz-Fritsch | 7-Ethoxyisoquinoline | 80 | [5] |
| Benzaldehyde | Pictet-Spengler | Tetrahydro-β-carboline | 60-70 | |
| 2-Bromobenzaldehyde | Pictet-Spengler | 1-(2-Bromophenyl)-tetrahydro-β-carboline | 60-70 |
This table presents a general comparison based on literature data for analogous reactions and is intended to be illustrative. Actual yields for reactions with 2-Formyl-4,5-dimethoxybenzonitrile may vary.
Potential Application in Quinazoline Synthesis
While the primary application of 2-Formyl-4,5-dimethoxybenzonitrile is in isoquinoline synthesis, its structure also suggests potential for the synthesis of quinazoline derivatives. Although less direct, a multi-step sequence involving the conversion of the formyl group to an amine, followed by cyclization with a suitable C1 source, could provide access to substituted quinazolines. This would involve the initial reduction of the aldehyde to an alcohol, followed by conversion to a leaving group and subsequent displacement with an amine source, or through reductive amination. The resulting 2-amino-4,5-dimethoxybenzonitrile could then be cyclized to form a quinazoline ring.
Conclusion
2-Formyl-4,5-dimethoxybenzonitrile stands out as a valuable and versatile building block in heterocyclic synthesis. Its trifunctional nature allows for the efficient construction of complex molecular scaffolds, particularly isoquinoline and potentially quinazoline derivatives, which are of significant interest in medicinal chemistry. The electron-donating methoxy groups often lead to favorable reaction kinetics and yields in classical cyclization reactions compared to less activated benzaldehydes. This guide provides a foundation for researchers to explore the synthetic potential of this reagent and to design novel synthetic routes towards new bioactive molecules.
References
Sources
Safety Operating Guide
2-Formyl-4,5-dimethoxybenzonitrile: Proper Disposal & Handling Procedures
Part 1: Executive Safety Directive
2-Formyl-4,5-dimethoxybenzonitrile (CAS: 20925-27-3) presents a dual-hazard profile due to its nitrile (-CN) and aldehyde (-CHO) functionalities.[1] While aromatic nitriles are kinetically more stable than their aliphatic counterparts, improper disposal—specifically mixing with strong acids—can catalyze the release of hydrogen cyanide (HCN) gas.
The Golden Rule of Disposal:
NEVER dispose of this compound or its mother liquors in acidic waste streams.[1] All waste containing this compound must be maintained at neutral or basic pH (>7) to prevent hydrolysis of the nitrile group.[1]
Part 2: Hazard Assessment & Chemical Identity
To dispose of a chemical safely, you must understand what makes it dangerous.[2] This compound is not merely "organic waste"; it is a functionalized aromatic with specific reactivities.[1][2]
| Property | Data | Operational Implication |
| CAS Number | 20925-27-3 | Use for waste labeling and inventory tracking.[3][1] |
| Molecular Formula | C₁₀H₉NO₃ | High carbon/nitrogen content; suitable for incineration.[1][2] |
| Functional Groups | 1. Nitrile (Cyano)2.[1][2] Aldehyde3.[1][2][4][5] Methoxy (x2) | Nitrile: Potential HCN source under acidic stress.Aldehyde: Susceptible to oxidation; avoid mixing with strong oxidizers (e.g., KMnO₄, HNO₃). |
| Physical State | Solid (Pale yellow/off-white) | Dust generation is a primary inhalation risk during weighing/transfer.[3][1][2] |
| RCRA Status (USA) | Not P-Listed or U-Listed.[3][1][2] | Classified as Characteristic Hazardous Waste (Toxic/Irritant).[1][2] Likely D003 (Reactive) if cyanide threshold is triggered, but typically managed as Non-Halogenated Organic . |
Part 3: Waste Segregation & Compatibility
The most common accident involving nitriles in the laboratory is the accidental generation of HCN in waste containers.[1] You must segregate waste streams at the point of generation.[1][2]
The Segregation Logic Flow
Figure 1: Decision matrix for segregating nitrile-containing waste to prevent accidental acidification.[3][1]
Part 4: Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Do not dissolve the solid just to dispose of it.[1] Solids are easier to contain and incinerate.[3]
-
Primary Container: Keep the substance in its original glass vial if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the sealed container into a clear plastic bag (Ziploc type) to contain any dust leakage.
-
Disposal: Place in the lab's Solid Hazardous Waste Drum .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
This is common during drug development workflows (e.g., recrystallization mother liquors).[3]
-
pH Check (Crucial):
-
Solvent Segregation:
-
Container Management:
Scenario C: Contaminated Debris (Gloves/Weigh Boats)[1][2]
-
Collect all disposable spatulas, weigh boats, and nitrile gloves contaminated with the dust.[2]
-
Place them in a dedicated Chemically Contaminated Solid Waste bag (usually yellow or clear with red lettering).[1][2]
-
Do not dispose of in regular trash. The dust is an irritant and can be harmful to custodial staff.[2]
Part 5: Emergency Response Procedures
In the event of a spill, immediate action is required to prevent inhalation of the dust.[1]
Spill Response Workflow
Figure 2: Operational workflow for cleaning up small-scale laboratory spills.[3][1][6]
Decontamination Solution: For final surface cleaning, use a 1% Sodium Hydroxide (NaOH) solution followed by water.[1][2] The basic solution ensures that any residual nitrile is hydrolyzed to the corresponding carboxylate (less volatile/toxic) rather than releasing cyanide.[1]
Part 6: Regulatory & Compliance (USA/Global)
-
US EPA (RCRA): This compound is not specifically listed (P or U list).[1][2] However, it is a generator's responsibility to classify it. It is treated as Hazardous Waste due to toxicity and reactivity potential.[1][2]
-
DOT (Shipping):
References
-
Sigma-Aldrich. (2025).[1][2][7] Safety Data Sheet: 2-Formyl-4,5-dimethoxybenzonitrile. Retrieved from
-
National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1]
-
Thermo Fisher Scientific. (2024).[1][2][7] 2,4-Dimethoxybenzonitrile Safety Data Sheet. (Structural analog reference). Retrieved from [1]
-
PubChem. (2025).[1][2][8] Compound Summary: 2-Formyl-4,5-dimethoxybenzonitrile (CAS 20925-27-3).[1] National Library of Medicine.[1][2] Retrieved from [1]
Sources
- 1. nyu.edu [nyu.edu]
- 2. leap.epa.ie [leap.epa.ie]
- 3. CAS 26961-27-3: 2-Amino-4,5-dimethoxybenzonitrile [cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
